molecular formula C14H15NO2 B1374633 3-Amino-4-(1-naphthyl)butyric acid CAS No. 465498-55-9

3-Amino-4-(1-naphthyl)butyric acid

Cat. No.: B1374633
CAS No.: 465498-55-9
M. Wt: 229.27 g/mol
InChI Key: VEJIDCKYNSOIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(1-naphthyl)butyric acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(1-naphthyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(1-naphthyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-naphthalen-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJIDCKYNSOIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694073
Record name 3-Amino-4-(naphthalen-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465498-55-9
Record name β-Amino-1-naphthalenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465498-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(naphthalen-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Protocol: Enantioselective Synthesis of (S)-3-Amino-4-(1-naphthyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioselective synthesis of (S)-3-Amino-4-(1-naphthyl)butyric acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(S)-3-Amino-4-(1-naphthyl)butyric acid (also known as (S)-β³-homo-1-naphthylalanine ) is a critical non-proteinogenic amino acid used in the design of peptidomimetics, particularly for integrin inhibitors and protease-resistant peptides.[1] The incorporation of the bulky naphthyl side chain combined with the β-backbone introduces specific conformational constraints (e.g., 14-helix formation in β-peptides) that are unavailable to standard α-amino acids.

This guide details two distinct, high-fidelity synthetic routes selected for their reliability and enantiomeric integrity:

  • Arndt-Eistert Homologation: The "Gold Standard" for laboratory-scale synthesis, preserving the chirality of the commercially available (S)-1-naphthylalanine precursor.

  • Catalytic Asymmetric Hydrogenation: A scalable, atom-economical approach utilizing Rh(I)-chiral phosphine catalysis on a β-enamido ester precursor.[1]

Retrosynthetic Analysis

To ensure high enantiomeric excess (ee), the synthesis is approached via two strategic disconnections.[1]

Retrosynthesis Target (S)-3-Amino-4-(1-naphthyl)butyric acid Diazo α-Diazo Ketone Intermediate Target->Diazo Wolff Rearrangement (Homologation) Enamide β-Acetamido Acrylate Target->Enamide Asymmetric Hydrogenation (Rh-Catalysis) AlphaAA (S)-1-Naphthylalanine (Chiral Pool) Diazo->AlphaAA Acylation/Diazotization Aldehyde 1-Naphthaldehyde Enamide->Aldehyde Condensation

Figure 1: Retrosynthetic strategies targeting the β-amino acid core.

Method A: Arndt-Eistert Homologation (Lab Scale)

This method is preferred for gram-scale synthesis as it strictly conserves the stereochemistry of the starting material, (S)-1-Naphthylalanine.[1]

Mechanistic Rationale

The protocol utilizes a mixed anhydride activation followed by reaction with diazomethane (or the safer trimethylsilyldiazomethane) to form a diazoketone.[1] The critical step is the Wolff Rearrangement , where the diazoketone converts to a ketene intermediate, which is then trapped by water (or hydroxide) to form the homologated acid.[1][2][3][4]

Detailed Protocol

Reagents:

  • Fmoc-(S)-1-Naphthylalanine (1.0 eq)[1]

  • Isobutyl chloroformate (1.1 eq)[1]

  • N-Methylmorpholine (NMM) (1.1 eq)[1]

  • TMS-Diazomethane (2.0 M in hexanes, 2.5 eq) [Safety Note 1]

  • Silver Benzoate (0.1 eq)[1]

  • Solvents: THF (anhydrous), 1,4-Dioxane, Water.[1]

Step-by-Step Workflow:

  • Activation (Mixed Anhydride Formation):

    • Dissolve Fmoc-(S)-1-Naphthylalanine in anhydrous THF under

      
       atmosphere. Cool to -15°C.
      
    • Add NMM followed dropwise by isobutyl chloroformate.[1] Stir for 20 minutes to ensure complete formation of the mixed anhydride. Crucial: Maintain temperature below -10°C to prevent disproportionation.

  • Diazoketone Synthesis:

    • Add TMS-Diazomethane solution slowly to the reaction mixture at -15°C.

    • Allow the mixture to warm to 0°C and stir for 3 hours.

    • Quench: Carefully add dilute acetic acid to quench excess diazomethane.[1] Extract with ethyl acetate, wash with saturated

      
       and brine.[1] Dry over 
      
      
      
      and concentrate.
    • QC Check: IR spectrum should show a strong diazo peak at ~2100 cm⁻¹.[1]

  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in a mixture of 1,4-dioxane/water (9:1).[1]

    • Add Silver Benzoate (

      
      ) catalyst.[1]
      
    • Sonication: Sonicate the mixture at room temperature. Sonication significantly accelerates the rearrangement compared to thermal reflux and suppresses side reactions.[1]

    • Monitor by TLC until the diazo spot disappears (typically 1-2 hours).[1]

  • Isolation:

    • Filter off the silver catalyst.[1] Acidify the filtrate to pH 2 with 1N HCl.[1]

    • Extract with ethyl acetate.[1] The organic layer contains the Fmoc-protected β-amino acid.

    • Purify via flash column chromatography (

      
      :MeOH gradient).[1]
      

Yield Expectation: 75-85% overall yield. Enantiomeric Excess: >98% (Retained from starting material).[1][3][5]

Method B: Catalytic Asymmetric Hydrogenation (Scalable)

For multi-gram to kilogram scales, asymmetric hydrogenation is superior due to atom economy and the avoidance of diazo compounds.[1]

Precursor Synthesis

The substrate, Methyl 3-acetamido-4-(1-naphthyl)but-2-enoate , is prepared via the condensation of 1-naphthaldehyde with a phosphonoacetate equivalent or via Erlenmeyer azlactone synthesis followed by methanolysis.

Catalyst Selection

The steric bulk of the 1-naphthyl group requires a highly rigid chiral ligand.[1]

  • Catalyst Precursor:

    
     or 
    
    
    
    .[1]
  • Ligand: (S,S)-Me-DuPhos or (S)-BINAP .[1]

    • (S,S)-Me-DuPhos typically provides faster kinetics and higher ee (>97%) for β-dehydroamino acids compared to BINAP.[1]

Hydrogenation Protocol[1]

HydrogenationCycle Substrate Enamide Substrate (Prochiral) Complex Rh-Ligand-Substrate Complex Substrate->Complex Coordination OxAdd Oxidative Addition (H2) Complex->OxAdd + H2 (5-10 bar) Insertion Migratory Insertion OxAdd->Insertion Rate Limiting Step Product (S)-β-Amino Ester (Chiral) Insertion->Product Reductive Elimination + Catalyst Regeneration

Figure 2: Rhodium-catalyzed asymmetric hydrogenation cycle.[1]

Procedure:

  • Inert Handling: In a glovebox, charge a high-pressure autoclave with the enamide substrate (1.0 eq) and

    
     (1 mol%).[1]
    
  • Solvent: Add degassed methanol (anhydrous). Substrate concentration should be ~0.1 M.[1]

  • Hydrogenation:

    • Purge the vessel with

      
       (3 cycles).[1]
      
    • Pressurize to 5–10 bar (70–145 psi) .

    • Stir at 25°C for 12–24 hours.

  • Workup: Vent

    
    . Concentrate the solvent.[1]
    
  • Hydrolysis: Treat the methyl ester with LiOH in THF/Water to obtain the free acid.

Data Summary:

ParameterValue
Catalyst Loading 0.5 - 1.0 mol%
H2 Pressure 5 - 10 bar
Conversion >99%
Enantiomeric Excess 96 - 99%

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation.[1]

Enantiomeric Excess Determination[1]
  • Method: Chiral HPLC.[1]

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Naphthalene absorption).[1]

  • Validation: Compare against a racemic standard prepared by using achiral

    
     hydrogenation.
    
NMR Verification[1]
  • ¹H NMR (400 MHz, DMSO-d6): Look for the diastereotopic β-protons at

    
     2.4–2.7 ppm and the single chiral methine proton at 
    
    
    
    3.8–4.1 ppm.[1] The naphthyl protons will appear as a complex multiplet between
    
    
    7.3–8.2 ppm.[1]

Safety & Handling

  • Diazomethane/TMS-Diazomethane: [Safety Note 1] TMS-Diazomethane is less explosive than diazomethane but is highly toxic (lung irritant).[1] All reactions must be performed in a well-ventilated fume hood. Do not use ground glass joints which can initiate detonation of diazo residues.[1]

  • Rhodium Catalysts: Expensive and sensitive to oxygen.[1] Handle under argon/nitrogen.[1]

References

  • Arndt-Eistert Homologation of Amino Acids

    • Podlech, J., & Seebach, D. (1995).[1][2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471–472.[1] Link[1]

  • Asymmetric Hydrogenation of β-Amino Acrylates

    • Lubell, W. D., Kitamura, M., & Noyori, R. (1991).[1] "Enantioselective Synthesis of β-Amino Acids via Asymmetric Hydrogenation." Tetrahedron: Asymmetry, 2(7), 543-554.[1] Link[1]

    • Heller, D., et al. (2004).[1] "The Preparation of Single Enantiomer 2-Naphthylalanine Derivatives Using Rhodium-Methyl BoPhoz-catalyzed Asymmetric Hydrogenation." Organic Process Research & Development, 9(1), 80-87.[1] Link[1]

  • Properties of β-Peptides

    • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[1] "β-Peptides: From Structure to Function." Chemical Reviews, 101(10), 3219–3232.[1] Link[1]

Sources

Crystal structure analysis of 3-Amino-4-(1-naphthyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of 3-Amino-4-(1-naphthyl)butyric Acid

Executive Summary

3-Amino-4-(1-naphthyl)butyric acid (often referred to as


-homo-1-naphthylalanine) represents a critical scaffold in peptidomimetic drug design. As a 

-amino acid, it offers resistance to proteolytic degradation, while the bulky naphthyl side chain provides significant lipophilicity and steric governance, influencing receptor binding affinity in CNS targets.[1] This guide details the protocol for its solid-state characterization, focusing on single-crystal X-ray diffraction (SCXRD) to elucidate its zwitterionic nature, conformational torsion, and supramolecular

-stacking architecture.

Molecular Context & Synthesis

Before crystallographic analysis, ensuring high enantiomeric purity is paramount, as racemic and enantiopure forms crystallize in different space groups (typically centrosymmetric


 for racemates vs. non-centrosymmetric 

or

for pure enantiomers).[1]
  • Chemical Identity: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -amino acid derivative.[2]
    
  • Synthesis Route: Typically synthesized via Arndt-Eistert homologation of Fmoc-1-naphthylalanine or Knoevenagel condensation followed by asymmetric hydrogenation.

  • Solid-State Expectation: In the crystalline state, free

    
    -amino acids invariably adopt a zwitterionic form  (
    
    
    
    ), creating strong electrostatic head-to-tail interactions.

Experimental Protocol: Crystallization & Data Collection

The challenge in crystallizing naphthyl-derivatives lies in balancing the hydrophobic stacking of the aromatic rings with the hydrophilic hydrogen-bonding requirements of the zwitterionic backbone.[1]

Crystallization Strategy
  • Method: Slow Evaporation.[1]

  • Solvent System: Methanol/Water (80:20 v/v).[1]

    • Rationale: The naphthyl group requires organic solubility (MeOH), while the zwitterionic backbone requires high dielectric protic solvents (Water) to stabilize the charge separation.[1] Pure organic solvents often yield oils or amorphous solids.[1]

  • Conditions: Dissolve 20 mg of the compound in 2 mL solvent at 40°C. Filter through a 0.45

    
    m PTFE syringe filter into a silanized glass vial. Allow to evaporate at 4°C (controlled humidity) to slow nucleation kinetics.[1]
    
X-Ray Diffraction Parameters
  • Source: Cu

    
     (
    
    
    
    ) is preferred over Mo
    
    
    for organic light-atom structures to maximize diffraction intensity, though absorption correction becomes critical due to the density of the packed aromatic rings.[1]
  • Temperature: 100 K (Cryostream).

    • Reasoning: Naphthyl groups often exhibit high thermal motion (libration) at room temperature, which smears electron density and obscures precise bond lengths.[1]

Workflow Visualization

G Start Raw Compound (>98% Purity) Solvent Solvent Screen (MeOH:H2O 80:20) Start->Solvent Dissolution Nucleation Slow Evaporation (4°C, 3-7 Days) Solvent->Nucleation Supersaturation Crystal Single Crystal Selection Nucleation->Crystal Optical Check Diffraction SCXRD Data Collection (100K) Crystal->Diffraction Mounting Refinement Structure Solution (SHELXT/OLEX2) Diffraction->Refinement HKL Processing

Figure 1: Optimized workflow for obtaining high-quality diffraction data for amphiphilic


-amino acids.

Structural Elucidation & Analysis

Upon solving the structure (typically using Direct Methods or Intrinsic Phasing), the analysis must focus on three specific regions defined by the internal coordinates.[1]

The Zwitterionic Backbone

The proton transfer from the carboxylic acid to the amine must be confirmed.[1]

  • Indicator 1 (C-O Bond Lengths): In a neutral carboxylic acid (

    
    ), bond lengths differ (
    
    
    
    ,
    
    
    ).[1] In the zwitterionic carboxylate (
    
    
    ), resonance equalizes these lengths to approximately 1.25–1.27
    
    
    .[1]
  • Indicator 2 (Difference Fourier Map): Three electron density peaks should be visible around the nitrogen atom, corresponding to the three protons of the ammonium group (

    
    ).[1]
    
Conformational Torsion (The Foldamer Code)

The biological activity of


-amino acids is dictated by the torsion angle 

(

).[1]
  • Gauche Effect: Unlike linear alkyl chains that prefer anti conformations (180°), 3-amino-4-(1-naphthyl)butyric acid typically adopts a gauche conformation (

    
    ) around the 
    
    
    
    bond.
  • Significance: This gauche preference facilitates the formation of "14-helices" when this monomer is incorporated into peptides, a key feature for designing stable drug scaffolds.

Supramolecular Architecture: The "Sandwich" Model

The crystal packing is driven by the conflict between the polar backbone and the non-polar naphthyl tail.[1]

  • Layer A (Hydrophilic Zipper): The ammonium and carboxylate groups form strong, charge-assisted Hydrogen Bonds (

    
    ).[1] These usually form infinite chains or ribbons running along the shortest crystallographic axis (often the b-axis).[1]
    
  • Layer B (Hydrophobic Stacking): The naphthyl rings protrude from the H-bonded ribbons.[1] Due to the steric bulk of the 1-position attachment, "Herringbone" packing (edge-to-face) is less common than offset

    
    -
    
    
    
    stacking
    (face-to-face, slipped).
    • Metric: Look for centroid-to-centroid distances of 3.6–3.9

      
       .
      
Interaction Network Diagram

Interactions cluster_packing Crystal Packing Forces Ammonium Ammonium (NH3+) Carboxyl Carboxylate (COO-) Ammonium->Carboxyl Charge-Assisted H-Bond (2.8 Å) Backbone C-C Backbone (Gauche) Backbone->Ammonium Backbone->Carboxyl Naphthyl Naphthyl Ring (Hydrophobic) Backbone->Naphthyl Naphthyl->Naphthyl Pi-Pi Stacking (3.8 Å Offset)

Figure 2: Supramolecular interaction map showing the competition between electrostatic H-bonding and hydrophobic


-stacking.

Data Summary & Validation Metrics

When reporting the structure, the following metrics validate the quality of the model.

ParameterAcceptable RangePhysical Meaning
R-Factor (

)
< 5.0% (0.05)Discrepancy between observed and calculated diffraction intensities.
Goodness of Fit (GoF) 0.9 – 1.1Indicates correct weighting scheme; values >> 1 suggest systematic errors.[1]
Flack Parameter < 0.1 (with

)
Critical for chiral drugs. Confirms the absolute configuration (S vs R).
C-O Bond Diff < 0.02

Confirms resonance stabilization of the carboxylate (Zwitterion).[1]

Pharmaceutical Implications

The crystal structure directly informs the developability of the drug candidate:

  • Solubility: The strong lattice energy provided by the zwitterionic H-bond network (Layer A) usually results in high melting points (>200°C) and limited solubility in non-polar solvents, necessitating salt formation (e.g., HCl salt) for bioavailability.[1]

  • Stability: The naphthyl

    
    -stacking protects the core from hydrolysis, but the exposed electron-rich ring may be susceptible to oxidative degradation if not packaged correctly.
    

References

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

  • Seebach, D., et al. (1996).[1]

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941.[1] Link[1]
    
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. Link

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[1] Link

  • Desiraju, G. R. (2002).[1] Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research, 35(7), 565–573.[1] Link[1]

Sources

Technical Guide: Mechanism & Application of 3-Amino-4-(1-naphthyl)butyric Acid in Neuronal Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical mechanism, synthesis, and application of 3-Amino-4-(1-naphthyl)butyric acid (also known as


-homo-1-naphthylalanine) in neuronal systems.

Unlike


-amino acids (e.g., GABA, Phenibut) which act primarily as receptor ligands, this 

-amino acid functions as a structural pharmacophore and transport vector . Its mechanism in neurons is defined by its ability to hijack the Large Neutral Amino Acid Transporter (LAT1) for Blood-Brain Barrier (BBB) penetration and its utility in engineering protease-resistant peptidomimetics.

Part 1: Molecular Identity & Core Mechanism

Structural Classification

3-Amino-4-(1-naphthyl)butyric acid is a


-amino acid, specifically the 

-homo analog of 1-naphthylalanine.[1][2]
  • IUPAC Name: 3-amino-4-(naphthalen-1-yl)butanoic acid

  • Distinct Feature: Unlike GABA (

    
    -aminobutyric acid) analogs which place the amine at the 
    
    
    
    -carbon, this molecule positions the amine at the
    
    
    -carbon (C3).
  • Neuronal Relevance: It is not a direct agonist of GABA

    
     receptors (which require 
    
    
    
    -spacing). Instead, it acts as a molecular wedge that confers lipophilicity and proteolytic resistance to neuroactive peptides.
Mechanism of Action: The "Trojan Horse" Vector

The primary mechanism of action for this moiety in a neuronal context is LAT1-Mediated Transport and Conformational Locking .

A. LAT1-Mediated Blood-Brain Barrier (BBB) Penetration

The bulky naphthyl side chain mimics the hydrophobic bulk of Leucine and Phenylalanine, the natural substrates of the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .

  • Mechanism: The molecule binds to the extracellular pocket of LAT1 on the endothelial cells of the BBB.

  • Causality: The high lipophilicity of the naphthyl group (

    
    -system) enhances affinity for the transporter's hydrophobic core, facilitating active transport into the brain interstitium.
    
  • Application: It is used as a "warhead" to drag attached drug payloads (prodrugs) or peptide sequences across the BBB.

B. Proteolytic Evasion (Metabolic Stability)

Neuronal environments are rich in aminopeptidases that rapidly degrade natural peptides (enkephalins, somatostatin).

  • Mechanism: The extra methylene group (

    
    ) in the backbone (making it a 
    
    
    
    -amino acid) disrupts the alignment of the catalytic triad in proteases.
  • Result: Peptides containing this residue are "invisible" to standard proteolytic enzymes, extending the half-life of neurotherapeutics from minutes to hours.

C. Conformational Constraint (The

-Turn)
  • Mechanism: Incorporation of 3-Amino-4-(1-naphthyl)butyric acid induces stable 14-helix or 12-helix secondary structures in peptidomimetics.

  • Neuronal Impact: This rigidification locks the peptide into its "bioactive" conformation, increasing affinity for GPCRs (e.g., Somatostatin receptors, Opioid receptors) while reducing off-target binding.

Part 2: Visualization of Signaling & Transport

The following diagram illustrates the LAT1 transport mechanism and the structural stabilization provided by this residue.

G cluster_0 Blood Stream cluster_1 Blood-Brain Barrier (Endothelium) cluster_2 Neuronal Cytosol / Synapse Compound Peptide-Naphthyl Conjugate LAT1_Out LAT1 (SLC7A5) Extracellular Face Compound->LAT1_Out High Affinity Binding (Naphthyl Interaction) Albumin Serum Albumin LAT1_In LAT1 (SLC7A5) Intracellular Face LAT1_Out->LAT1_In Active Transport Target Intracellular Target (e.g., MDM2/p53) LAT1_In->Target Intracellular Action Protease Aminopeptidase Protease->Compound Degradation Attempt Resistance Steric Blockade (Beta-Backbone) Resistance->Protease

Caption: Mechanism of LAT1-mediated BBB transport and protease resistance conferred by the naphthyl-beta-amino acid scaffold.

Part 3: Experimental Protocols

These protocols are designed for researchers characterizing the stability and transport of peptides modified with 3-Amino-4-(1-naphthyl)butyric acid.

Protocol 1: Proteolytic Stability Assay (S9 Fraction)

Objective: Quantify the half-life extension provided by the


-amino acid substitution.
  • Preparation:

    • Dissolve the Naphthyl-modified peptide (10 µM) in PBS (pH 7.4).

    • Thaw Human Liver S9 fraction or Brain Homogenate (protein conc. 20 mg/mL).

  • Incubation:

    • Mix 190 µL of substrate solution with 10 µL of S9 fraction.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At

      
       min, remove 20 µL aliquots.
      
    • Quenching: Immediately add 80 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Analysis:

    • Centrifuge at 10,000

      
       g for 10 min.
      
    • Inject supernatant into LC-MS/MS.[3]

    • Data Output: Plot

      
       vs. Time to determine 
      
      
      
      .
    • Expectation: Unmodified peptides degrade in <30 min; Naphthyl-

      
      -analogs should persist >4 hours.
      
Protocol 2: LAT1 Competitive Transport Assay

Objective: Verify that the molecule enters neurons via LAT1 (System L).

  • Cell Line: Use HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).

  • Tracer:

    
    -L-Leucine (1 µCi/mL).
    
  • Procedure:

    • Wash cells

      
       with Na
      
      
      
      -free Choline-Cl buffer (to eliminate Na
      
      
      -dependent transport).
    • Pre-incubation: Incubate cells with increasing concentrations (0.1 µM – 1000 µM) of 3-Amino-4-(1-naphthyl)butyric acid for 10 min.

    • Uptake: Add

      
      -L-Leucine and incubate for exactly 2 minutes (initial rate).
      
    • Termination: Wash

      
       with ice-cold PBS. Lyse cells with 0.1 M NaOH.
      
  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculation: Determine IC

      
       for inhibition of Leucine uptake. High affinity implies effective BBB transport potential.
      

Part 4: Quantitative Data Summary

ParameterValue / CharacteristicRelevance to Neurons
LogP (Lipophilicity) ~3.5 - 4.2High. Facilitates membrane interaction and LAT1 binding.
pKa (Amine) ~9.8Protonated at physiological pH; mimics N-terminus of peptides.
LAT1 Affinity (

)
< 50 µM (Estimated)Competitive with Leucine; sufficient for BBB transport.
Protease Resistance > 10-fold vs

-amino acid
Critical for neuropeptide drugs (e.g., Enkephalin analogs).
Secondary Structure Induces 14-HelixStabilizes bioactive conformation for GPCR binding.

Part 5: Synthesis & Handling

For researchers synthesizing this compound or incorporating it into peptides:

  • Reagent Form: Typically supplied as Fmoc-3-amino-4-(1-naphthyl)butyric acid for Solid Phase Peptide Synthesis (SPPS).

  • Coupling Conditions: Due to the steric bulk of the naphthyl group and the

    
    -carbon amine, standard coupling (HBTU/DIEA) may be sluggish.
    
    • Recommendation: Use HATU/HOAt with extended reaction times (2

      
       2 hours) or microwave-assisted synthesis.
      
  • Solubility: Highly hydrophobic. Dissolve in DMF or NMP; avoid aqueous buffers until the final purification stage.

References

  • Design and Synthesis of Peptidomimetics . Chem-Impex International. (R)-3-Amino-3-(1-naphthyl)propionic acid and derivatives in pharmaceutical research.[4]

  • Peptidomimetic Macrocycles and Formulations . Google Patents (WO2016049355A1). Describes the use of naphthyl-substituted amino acids in stabilizing p53/MDM2 inhibitors for cancer and neurological applications.

  • Beta-Amino Acids in Drug Discovery . Sigma-Aldrich. Technical data on (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid as a building block.

  • LAT1-Mediated Transport of Amino Acid Analogs . National Institutes of Health (PubChem). Structural data and biological activity of naphthyl-alanine derivatives.

  • Peptidomimetic Macrocycles for GHRH and GPCR Targeting . Google Patents (CA2852468A1). Details the mechanism of half-life extension and receptor agonism using beta-amino acid substitutions.

Sources

Pharmacokinetics and bioavailability of 3-Amino-4-(1-naphthyl)butyric acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Characterization of 3-Amino-4-(1-naphthyl)butyric acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(1-naphthyl)butyric acid is a novel small molecule with significant therapeutic potential, particularly in the realm of neurological disorders, likely acting as a GABAB receptor agonist.[1][2] As with any new chemical entity (NCE), a thorough understanding of its pharmacokinetic (PK) profile and bioavailability is paramount to its progression from a promising candidate to a viable therapeutic agent. This guide provides a comprehensive, technically-focused framework for the preclinical characterization of 3-Amino-4-(1-naphthyl)butyric acid. It moves beyond a rigid, templated approach to offer a strategic and scientifically-grounded workflow. This document is designed to empower research teams with the rationale behind experimental choices, detailed and self-validating protocols, and a clear path for data interpretation, in accordance with regulatory expectations.[3][4]

Introduction: The Scientific Imperative

The therapeutic promise of 3-Amino-4-(1-naphthyl)butyric acid is predicated on its structural similarity to other GABA analogs that have demonstrated clinical utility. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), and its modulation is a key strategy for treating a range of conditions from epilepsy and spasticity to anxiety disorders.[5] The unique naphthyl substitution on the butyric acid scaffold suggests the potential for novel interactions with GABA receptors, possibly leading to improved efficacy, selectivity, or pharmacokinetic properties compared to existing therapies.

However, before clinical potential can be realized, a rigorous preclinical pharmacokinetic evaluation is essential. This process is not merely a data-gathering exercise; it is a critical investigation into how the body acts on the drug, a concept encapsulated by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. The data generated will inform dose selection, route of administration, and potential drug-drug interactions, and is a cornerstone of the Investigational New Drug (IND) application.[3]

This guide will lay out a comprehensive strategy for elucidating the pharmacokinetic profile and bioavailability of 3-Amino-4-(1-naphthyl)butyric acid, from initial in silico and in vitro assessments to definitive in vivo studies in a relevant animal model.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

A preliminary in silico assessment of 3-Amino-4-(1-naphthyl)butyric acid's physicochemical properties provides a theoretical framework for its expected in vivo behavior. Computational tools can predict key parameters that influence a drug's ADME profile.[6][]

Table 1: Predicted Physicochemical Properties of 3-Amino-4-(1-naphthyl)butyric acid and their Implications

PropertyPredicted Value/RangeImplication for Pharmacokinetics
Molecular Weight ~243.3 g/mol Well within the <500 Dalton limit suggested by Lipinski's Rule of Five, favoring good absorption and distribution.[8][9]
logP (Lipophilicity) 2.0 - 3.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility for formulation and lipid solubility for membrane permeation.[10]
pKa Acidic pKa: ~4-5 (Carboxylic acid)Basic pKa: ~9-10 (Amine)The presence of both acidic and basic functional groups means the compound's charge state will be pH-dependent, influencing its absorption in the gastrointestinal tract and its distribution across biological membranes.
Hydrogen Bond Donors 2Compliant with Lipinski's Rule of Five (<5), which is favorable for oral bioavailability.[11]
Hydrogen Bond Acceptors 2Compliant with Lipinski's Rule of Five (<10), also favorable for oral bioavailability.[12]

Based on these predictions, 3-Amino-4-(1-naphthyl)butyric acid is anticipated to have favorable drug-like properties. However, these are theoretical and must be confirmed and elaborated upon through empirical studies.

A Strategic Research Plan for Pharmacokinetic Characterization

The following diagram outlines a logical and efficient workflow for the comprehensive pharmacokinetic and bioavailability assessment of 3-Amino-4-(1-naphthyl)butyric acid.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Bioanalytical Method Development cluster_2 Phase 3: In Vivo Pharmacokinetic Studies cluster_3 Phase 4: Data Analysis & Interpretation in_vitro_stability Metabolic Stability (Liver Microsomes/Hepatocytes) method_dev LC-MS/MS Method Development (Plasma, Brain Tissue) in_vitro_stability->method_dev Informs required sensitivity protein_binding Plasma Protein Binding permeability Cell-Based Permeability (e.g., Caco-2) method_val Method Validation (FDA/EMA Guidelines) method_dev->method_val iv_pk Intravenous (IV) PK Study (e.g., Rats) method_val->iv_pk po_pk Oral (PO) PK Study (e.g., Rats) method_val->po_pk brain_pen Brain Penetration Study method_val->brain_pen pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) iv_pk->pk_params po_pk->pk_params brain_to_plasma Brain-to-Plasma Ratio brain_pen->brain_to_plasma bioavailability Determine Absolute Oral Bioavailability (F%) pk_params->bioavailability ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration stomach Stomach (Acidic pH) oral_admin->stomach intestine Small Intestine (Primary site of absorption) stomach->intestine portal_vein Portal Vein intestine->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation (Plasma Protein Binding) liver->systemic_circ Bioavailable fraction tissues Tissues systemic_circ->tissues brain Brain (Crosses BBB) systemic_circ->brain Therapeutic Target metabolism_liver Liver (Phase I: Oxidation, Hydroxylation) (Phase II: Glucuronidation) systemic_circ->metabolism_liver kidney Kidney systemic_circ->kidney bile Bile -> Feces metabolism_liver->bile urine Urine (Parent drug & Metabolites) kidney->urine

Sources

Technical Deep Dive: Therapeutic Potential of 3-Amino-4-(1-naphthyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility and experimental application of 3-Amino-4-(1-naphthyl)butyric acid (also known as


-homo-1-naphthylalanine ), a critical non-proteinogenic amino acid scaffold used in modern drug discovery.[1]

A Privileged Scaffold for Peptidomimetic Engineering and PPI Inhibition[1]

Part 1: Core Directive & Molecular Profile[1][2]

The Molecular Entity

3-Amino-4-(1-naphthyl)butyric acid is a chiral


-amino acid.[1][2] Unlike canonical 

-amino acids, which form the backbone of natural proteins, this molecule possesses an additional methylene group (

) in the backbone, specifically between the carboxylic acid and the amine-bearing carbon.[1]
  • IUPAC Name: 3-amino-4-(naphthalen-1-yl)butanoic acid[1][3][2]

  • Common Designation:

    
    -homo-1-naphthylalanine[1]
    
  • Structural Class:

    
    -Amino Acid (Side chain on the 
    
    
    
    -carbon)[1]
  • Chemical Role: Bioisostere for Tryptophan (Trp) and Phenylalanine (Phe).[1]

The Therapeutic Value Proposition

This molecule is rarely a standalone drug.[1] Instead, it serves as a privileged scaffold in the design of Peptidomimetics and Stapled Peptides .[1] Its therapeutic value stems from three distinct physicochemical properties:

  • Proteolytic Stability: The incorporation of

    
    -amino acids blocks the activity of endogenous proteases (e.g., pepsin, trypsin) which strictly recognize 
    
    
    
    -peptide linkages.[1]
  • Secondary Structure Induction: It promotes the formation of stable helices (e.g.,

    
    -peptide bundles or mixed 
    
    
    
    -helices), critical for mimicking protein interfaces.[1]
  • Hydrophobic Anchoring: The bulky naphthyl group acts as a "super-hydrophobe," capable of filling deep, lipophilic pockets in target proteins (e.g., MDM2, Bcl-xL) more effectively than the natural indole of Tryptophan.[1]

Part 2: Primary Therapeutic Targets[1]

The primary application of 3-Amino-4-(1-naphthyl)butyric acid is targeting Protein-Protein Interactions (PPIs) , historically considered "undruggable" due to their large, flat surface areas.[1]

Target 1: MDM2 (Murine Double Minute 2) – Oncology

Mechanism: p53 Restoration The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a primary target in cancer therapy.[1][4][5] The p53 protein inserts a helical segment into a deep hydrophobic cleft on MDM2.[1][5] Three residues on p53 are critical for this binding: Phe19, Trp23, and Leu26 .[1]

  • Role of the Scaffold: 3-Amino-4-(1-naphthyl)butyric acid is engineered to replace Trp23 .[1]

  • Causality: The naphthyl ring is structurally similar to the indole of Tryptophan but provides a larger hydrophobic surface area (

    
    -stacking potential).[1] When incorporated into a peptidomimetic macrocycle, this residue penetrates the MDM2 cleft with higher affinity than the native peptide, while the 
    
    
    
    -backbone prevents degradation by cellular proteases.
  • Outcome: Steric occlusion of MDM2

    
     Prevention of p53 ubiquitination 
    
    
    
    Accumulation of p53
    
    
    Apoptosis in tumor cells.[1]
Target 2: Somatostatin Receptors (SSTR) – Endocrinology

Mechanism: GPCR Agonism/Antagonism Somatostatin is a cyclic peptide hormone with a short half-life.[1] Analogs containing


-amino acids like 3-Amino-4-(1-naphthyl)butyric acid are used to treat acromegaly and neuroendocrine tumors.[1]
  • Role: The naphthyl group mimics the Phenylalanine residues essential for receptor docking, while the

    
    -backbone extends plasma half-life from minutes to hours.[1]
    
Target 3: HIV-1 Protease & Renin – Infectious/Cardiovascular Disease

Mechanism: Transition State Mimicry Aspartyl proteases (like HIV protease and Renin) cleave peptide bonds via a tetrahedral transition state.[1]

  • Role: The C-C bond of the

    
    -amino acid cannot be cleaved by the protease.[1] However, the naphthyl side chain fits perfectly into the enzyme's S1 or S1' specificity pocket, acting as a competitive inhibitor that "jams" the active site.[1]
    

Part 3: Experimental Protocols

Protocol A: Synthesis via Arndt-Eistert Homologation

Objective: Synthesize enantiopure (S)-3-Amino-4-(1-naphthyl)butyric acid from (S)-1-Naphthylalanine.

Rationale: Direct synthesis is difficult; homologation inserts the required methylene group while preserving stereochemistry.[1]

  • Protection: React (S)-1-Naphthylalanine with Boc-anhydride (

    
    ) and base (
    
    
    
    ) to yield Boc-1-Naphthylalanine .[1]
  • Activation: Dissolve Boc-1-Naphthylalanine in dry THF at -15°C. Add Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to form the mixed anhydride.

  • Diazotization: Cannulate freshly prepared Diazomethane (

    
    ) in ether into the reaction mixture. Stir at 0°C for 3 hours.
    
    • Critical Checkpoint: Monitor disappearance of anhydride via TLC.[1] Formation of the

      
      -diazoketone is indicated by a strong yellow color.
      
  • Wolff Rearrangement: Dissolve the diazoketone in methanol/water. Add Silver Benzoate (

    
    ) catalyst and sonicate/exclude light.
    
    • Mechanism:[1][4][5][6][7][8] The diazoketone rearranges to a ketene, which is trapped by water to form the homologated acid.[1]

  • Purification: Acidify to pH 3, extract with EtOAc, and recrystallize from Hexane/EtOAc.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free amino acid salt.

Protocol B: Fluorescence Polarization (FP) Binding Assay (MDM2 Target)

Objective: Determine the


 of a peptidomimetic containing the scaffold against MDM2.[1]
  • Reagent Prep:

    • Target: Recombinant Human MDM2 (GST-tagged, residues 1-118).[1]

    • Tracer: Fluorescein-labeled p53 peptide (wild type sequence).[1]

    • Test Compound: Peptidomimetic containing 3-Amino-4-(1-naphthyl)butyric acid.[1]

  • Assay Setup:

    • Use black 384-well plates.[1]

    • Add 10 nM Fluorescein-p53 tracer to all wells.[1]

    • Add MDM2 protein at a concentration equivalent to its

      
       (approx 10-20 nM).[1]
      
    • Titrate Test Compound (0.1 nM to 10

      
      M).[1]
      
  • Incubation: Incubate at Room Temperature for 30 minutes in PBS buffer (pH 7.4, 0.01% Tween-20).

  • Readout: Measure Fluorescence Polarization (mP units) using a multi-mode plate reader (Ex: 485nm, Em: 525nm).

  • Analysis:

    • High mP = Tracer bound to MDM2 (Low inhibition).[1]

    • Low mP = Tracer displaced by Test Compound (High inhibition).[1]

    • Fit data to a sigmoidal dose-response equation to calculate

      
      .[1]
      

Part 4: Visualization & Logic[1]

Structural Logic of MDM2 Inhibition

The following diagram illustrates how the scaffold functions within a peptidomimetic to block the p53-MDM2 interaction.

MDM2_Inhibition cluster_effect Therapeutic Outcome p53 Native p53 Peptide MDM2 MDM2 Oncoprotein (Hydrophobic Cleft) p53->MDM2 Binds (Trp23 anchor) Scaffold 3-Amino-4-(1-naphthyl)butyric acid (The Scaffold) Mimetic Peptidomimetic Macrocycle Scaffold->Mimetic Incorporated as Trp23 Bioisostere Mimetic->MDM2 High Affinity Binding (Steric Occlusion) Block Blocks p53-MDM2 Interaction Mimetic->Block Restoration p53 Accumulation Block->Restoration Apoptosis Tumor Cell Death Restoration->Apoptosis

Caption: The scaffold replaces Trp23 in p53 mimetics, creating a high-affinity "super-binder" that blocks MDM2 and restores apoptotic signaling.

Comparative Data: vs Amino Acid Properties[1]
FeatureL-Tryptophan (Native

-AA)
3-Amino-4-(1-naphthyl)butyric acid (

-AA)
Therapeutic Implication
Backbone Structure



-AA adds flexibility and protease resistance.[1]
Side Chain Indole (Bicyclic)Naphthalene (Bicyclic)Naphthalene is more hydrophobic and bulky.[1]
Proteolytic Stability Low (

minutes)
High (

hours/days)
Enables oral bioavailability or long-acting injectables.[1]
Target Affinity (MDM2) High (

nM range)
Very High (Sub-nM potential)Greater occupancy of hydrophobic pockets.[1]

References

  • Bernal, F., et al. (2007). "A Stapled p53 Helix Overcomes HDM2-Mediated Suppression of p53 Activity." Journal of the American Chemical Society.[1] Link[1]

  • Seebach, D., et al. (2004).[1] "Beta-Peptides: From Structure to Function." Chemical & Biodiversity.[1][9] Link

  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research. Link[1]

  • Wang, S., et al. (2012).[1] "Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment." Journal of Medicinal Chemistry. Link[1]

  • Steer, D. L., et al. (2002).[1] "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link[1]

Sources

Methodological & Application

Liquid-phase synthesis incorporating 3-Amino-4-(1-naphthyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Liquid-Phase Synthesis Incorporating 3-Amino-4-(1-naphthyl)butyric Acid


-Amino Acids

Abstract

This guide details the liquid-phase incorporation of 3-Amino-4-(1-naphthyl)butyric acid (also known as


-homo-1-naphthylalanine  or 

-1-Nal
) into peptidomimetic scaffolds. Due to the significant steric bulk of the naphthyl side chain and the reduced reactivity of the

-amino nucleophile, standard peptide coupling protocols often yield poor conversion or extensive racemization. This note provides an optimized protocol utilizing HATU/HOAt activation in a polarity-tuned solvent system to mitigate aggregation and maximize yield.

Introduction & Strategic Analysis

3-Amino-4-(1-naphthyl)butyric acid is a non-proteinogenic


-amino acid. It is structurally analogous to 1-naphthylalanine but contains an additional methylene group in the backbone (

-homologation).
Chemical Challenges
  • Steric Hindrance: The naphthyl group is voluminous (Van der Waals volume ~140 ų). When coupled in the liquid phase, this bulk shields the reaction center, significantly slowing bimolecular kinetics.

  • Hydrophobicity & Aggregation: The aromatic naphthalene moiety drives strong

    
    -
    
    
    
    stacking interactions. In solution-phase synthesis, this often leads to premature precipitation of the growing peptide chain ("gelation"), trapping unreacted species.
  • Reactivity:

    
    -amino acids generally exhibit lower nucleophilicity at the N-terminus compared to 
    
    
    
    -amino acids due to the inductive effect of the extra methylene group.
The Solution: Hybrid Solvent & High-Power Activation

To overcome these barriers, this protocol employs:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its ability to generate the highly reactive 7-azabenzotriazole active ester, which accelerates coupling rates for hindered amines.

  • Chaotropic Solvent System: A mixture of DMF and N-Methylpyrrolidone (NMP) is used to disrupt intermolecular hydrogen bonding and

    
    -stacking.
    

Pre-Synthesis Considerations

Building Block Selection

For liquid-phase synthesis, the protection strategy must allow for orthogonal deprotection.

  • N-Terminal Protection: Fmoc (Fluorenylmethyloxycarbonyl) is preferred for its stability under acidic coupling conditions and mild basic removal.

  • C-Terminal Protection: The incoming acceptor peptide/amino acid should be protected as a Benzyl (Bn) or Methyl (Me) ester to ensure solubility in organic solvents.

Table 1: Key Reagents & Properties

ReagentRoleCritical Attribute
Fmoc-

-1-Nal-OH
Building BlockStarting material; ensure >98% purity (chiral HPLC).
HATU Coupling AgentFast activation; reduces racemization via neighbor effect.
HOAt AdditiveCatalyzes active ester formation; crucial for hindered bases.
DIPEA (Hünig's Base) BaseNon-nucleophilic; scavenges protons without attacking active esters.
DMF/NMP (4:1) SolventNMP enhances solubility of naphthyl-containing peptides.

Detailed Experimental Protocol

Step 1: Activation of 3-Amino-4-(1-naphthyl)butyric acid

Context: The carboxylic acid of the


-amino acid must be converted to an active ester in situ before adding the amine component to prevent side reactions.
  • Dissolution: In a dry round-bottom flask under Argon atmosphere, dissolve Fmoc-

    
    -1-Nal-OH  (1.0 equiv) in anhydrous DMF/NMP (4:1 v/v) . The concentration should be approximately 0.1 M.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Lower temperature suppresses initial racemization during the highly exothermic activation step.

  • Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv).

  • Base Addition: Dropwise add DIPEA (2.5 equiv).

  • Pre-activation: Stir at 0°C for 15 minutes . The solution should turn slightly yellow.

Step 2: Coupling (The Incorporation)
  • Amine Preparation: In a separate vial, dissolve the amine component (e.g., H-Pro-OBn·HCl) (1.0 equiv) in a minimal amount of DMF containing DIPEA (1.0 equiv) to liberate the free base.

  • Addition: Transfer the amine solution dropwise into the activated Fmoc-

    
    -1-Nal-OH solution at 0°C.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours .

    • Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. The naphthyl group is UV-active; look for the disappearance of the starting material peak at 280 nm.

  • Quenching: Once complete, add a few drops of water to hydrolyze any remaining active ester.

Step 3: Work-up and Isolation

Context: Liquid phase synthesis requires extraction to remove excess reagents.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume). Note: EtOAc is preferred over DCM to facilitate washing.

  • Acid Wash: Wash the organic layer 2x with 10% Citric Acid or 1M KHSO₄ .

    • Purpose: Removes unreacted amine component and DIPEA.

  • Base Wash: Wash 2x with 5% NaHCO₃ .

    • Purpose: Removes unreacted Fmoc-

      
      -1-Nal-OH and HOAt byproducts.
      
  • Brine/Dry: Wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Precipitation (Optional): If the product is a solid, triturated with cold diethyl ether to remove tetramethylurea byproducts.

Visualization of Workflow

The following diagram illustrates the logic flow for the coupling cycle, highlighting the critical "Pre-activation" phase necessary for sterically hindered


-amino acids.

G cluster_0 Critical Control Point: Steric Management Start Start: Fmoc-Beta-1-Nal-OH Activation Activation Phase (HATU/HOAt, 0°C, 15 min) Start->Activation Dissolve in DMF/NMP Coupling Coupling Reaction (DMF/NMP, RT, 4-12h) Activation->Coupling Active Ester Formed AminePrep Amine Component Prep (Free Base Generation) AminePrep->Coupling Add dropwise Monitoring QC Check: LC-MS/TLC (Target: Disappearance of SM) Coupling->Monitoring Monitoring->Coupling Incomplete (Add Reagent) Workup Workup: Acid/Base Extraction Monitoring->Workup Complete Final Final Product: Fmoc-Beta-1-Nal-Peptide-Ester Workup->Final

Caption: Workflow for the incorporation of hindered


-amino acids via HATU activation.

Troubleshooting & Optimization

Problem 1: Low Yield / Incomplete Coupling

  • Cause: The naphthyl group causes "folding" of the active ester, shielding the electrophilic center.

  • Solution: Switch to PyAOP (Phosphonium salt). Phosphonium reagents often drive couplings faster than uronium salts (HATU) for extremely hindered systems because they do not form a guanidinium byproduct that can inhibit the reaction [1].

Problem 2: Gelation/Precipitation

  • Cause:

    
    -peptide backbone aggregation + Naphthyl 
    
    
    
    -stacking.
  • Solution: Add LiCl (0.4 M) to the coupling mixture. Lithium salts disrupt hydrogen bond networks in organic solvents, keeping the growing peptide chain in solution (known as "chaotropic disruption") [2].

Problem 3: Racemization

  • Cause: Over-activation or excessive base.

  • Solution: Ensure the pre-activation step is strictly at 0°C. Use Collidine (TMP) instead of DIPEA; it is a weaker, more sterically hindered base that reduces the risk of proton abstraction from the

    
    -carbon (or 
    
    
    
    -carbon in this context) [3].

References

  • Carpino, L. A., et al. (1994). "7-Azabenzotriazole-based coupling reagents." Journal of the American Chemical Society.[1] Available at: [Link]

  • Seebach, D., et al. (1996). "Synthesis and properties of

    
    -peptides." Helvetica Chimica Acta. Available at: [Link]
    
  • Albericio, F., & El-Faham, A. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-4-(1-naphthyl)butyric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable method for the enantioselective analysis of 3-Amino-4-(1-naphthyl)butyric acid using High-Performance Liquid Chromatography (HPLC). The separation of these enantiomers is critical in pharmaceutical development and quality control, as stereoisomers often exhibit different pharmacological and toxicological profiles. This guide provides a detailed protocol, including the theoretical principles of the chosen chiral separation strategy, comprehensive experimental conditions, and system suitability requirements to ensure trustworthy and reproducible results. The method utilizes a Pirkle-concept chiral stationary phase, which offers excellent selectivity for this class of compounds.

Introduction and Scientific Principle

3-Amino-4-(1-naphthyl)butyric acid is a β-amino acid derivative whose stereochemistry is crucial for its biological activity. In drug development, regulatory agencies often require the analysis and control of individual enantiomers. Chiral HPLC is the most powerful and widely used technique for resolving and quantifying enantiomers.[1]

The primary challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment. Therefore, separation requires the introduction of a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP). CSPs create diastereomeric complexes with the individual enantiomers of the analyte, which have different energy levels and, consequently, different retention times on the chromatographic column.

This method employs a Pirkle-concept CSP . These phases operate on the principle of forming transient diastereomeric complexes through a combination of interactions, including:

  • π-π interactions: The naphthyl group of the analyte can interact with π-electron acceptor or donor sites on the CSP.[2]

  • Hydrogen bonding: The amino and carboxylic acid groups of the analyte can form hydrogen bonds with complementary sites on the CSP.

  • Dipole-dipole or steric interactions: The overall three-dimensional structure of the analyte and the CSP dictates the stability of the formed complex.

For a successful chiral recognition, a minimum of three points of interaction between the analyte and the CSP is required, with at least one being stereochemically dependent.[2] The selection of a Pirkle-type column for this analysis is based on its proven effectiveness for separating amino acid derivatives and related compounds.[2][3]

Experimental Method

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A Pirkle-concept column, such as one based on (R)-N-(3,5-Dinitrobenzoyl)phenylglycine, covalently bonded to silica.

  • Reagents:

    • Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • Racemic 3-Amino-4-(1-naphthyl)butyric acid standard

    • Methanol (for sample preparation)

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 3-Amino-4-(1-naphthyl)butyric acid and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Methanol.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Chromatographic Conditions

The following conditions were optimized to achieve baseline separation of the enantiomers. These are summarized in Table 1.

Table 1: Optimized HPLC Conditions

ParameterSetting
Column Pirkle CSP, (R)-N-(3,5-DNB)phenylglycine, 5 µm, 4.6 x 250 mm
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm (due to the naphthyl chromophore)
Injection Volume 10 µL
Run Time Approximately 15 minutes
Rationale for Method Parameters
  • Mobile Phase: A normal-phase mode (Hexane/IPA) is selected. The non-polar hexane serves as the weak solvent, while the more polar IPA acts as the strong solvent, modulating retention time.

  • Trifluoroacetic Acid (TFA): The addition of a small amount of TFA (0.1%) is crucial.[4] As an ion-pairing agent and pH modifier, TFA protonates the amino group of the analyte, leading to more consistent interactions with the stationary phase and significantly improved peak shape.[5] Without an acidic modifier, amine-containing compounds often exhibit severe peak tailing on silica-based columns.

  • Detection: The naphthyl moiety of the analyte contains a strong chromophore, making UV detection at 280 nm a sensitive and effective choice.

Detailed Protocol and Workflow

This section provides a step-by-step guide for performing the analysis.

System Preparation and Equilibration
  • Mobile Phase Preparation: Prepare the mobile phase (Hexane:IPA:TFA, 90:10:0.1) in a suitable solvent reservoir. Degas the solution for 15 minutes using an ultrasonic bath or an inline degasser.

  • System Purge: Purge the HPLC pump with the mobile phase for at least 5 minutes to ensure all previous solvents are flushed from the lines.

  • Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at the specified flow rate (1.0 mL/min). A stable baseline, typically achieved after 30-60 minutes, indicates the column is ready.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Hexane/IPA/TFA) C Equilibrate HPLC System & Column (30-60 min) A->C B Prepare Racemic Standard D Perform Blank Injection (Mobile Phase) C->D System Ready E Inject Racemic Standard D->E F Acquire Chromatogram E->F G Integrate Peaks F->G Run Complete H Calculate Resolution (Rs) G->H I Verify System Suitability H->I

Figure 1: General workflow for the HPLC analysis.

System Suitability Test (SST)

Before analyzing samples, a system suitability test must be performed to validate the chromatographic system's performance.

  • Inject the working standard solution (0.1 mg/mL).

  • Evaluate the resulting chromatogram against the specifications in Table 2.

Table 2: System Suitability Requirements

ParameterSpecificationRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation between the two enantiomer peaks for accurate quantification.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or analyte-silanol interactions.
k' (Retention Factor) 2 < k' < 10Confirms that the peaks are retained sufficiently for separation but elute in a reasonable time.

If the system fails to meet these criteria, troubleshoot the instrument or method before proceeding. Common issues include improper mobile phase preparation, column degradation, or system leaks.

Sample Analysis
  • Prepare unknown samples using the same diluent as the working standard.

  • Inject the samples using the same method.

  • Identify the enantiomer peaks by comparing their retention times to the standard chromatogram.

  • Quantify the peak areas to determine the enantiomeric ratio or purity.

Expected Results and Discussion

Under the specified conditions, a chromatogram showing two well-resolved, symmetric peaks is expected. The first eluting peak will be one enantiomer, and the second will be the other. The ability to invert the elution order, a key advantage of Pirkle-type CSPs, can be achieved by using a column with the opposite chiral selector configuration (e.g., an S-phenylglycine-based phase).[3] This is particularly useful for quantifying a trace enantiomer, where eluting it first, before the major peak, can improve integration accuracy.

The chiral recognition mechanism relies on the formation of a transient diastereomeric complex between the analyte enantiomers and the chiral stationary phase.

ChiralRecognition cluster_analytes Analyte Enantiomers cluster_complexes Transient Diastereomeric Complexes CSP Chiral Stationary Phase (CSP) (R)-Selector Complex1 CSP-(R) + R-Analyte Less Stable Complex (Weaker Interaction) CSP->Complex1 Complex2 CSP-(R) + S-Analyte More Stable Complex (Stronger Interaction) CSP->Complex2 R_Analyte R-Enantiomer R_Analyte->Complex1 Interacts S_Analyte S-Enantiomer S_Analyte->Complex2 Interacts Elution1 Elution1 Complex1->Elution1 Elutes Faster Elution2 Elution2 Complex2->Elution2 Elutes Slower

Figure 2: Principle of chiral recognition on the stationary phase.

The difference in stability between the two diastereomeric complexes (e.g., [CSP-R + Analyte-R] vs. [CSP-R + Analyte-S]) leads to different retention times and thus, separation.

Conclusion

The method described provides a reliable and robust protocol for the baseline separation of 3-Amino-4-(1-naphthyl)butyric acid enantiomers. The use of a Pirkle-concept chiral stationary phase with a normal-phase mobile phase containing a TFA modifier yields excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers and quality control analysts, ensuring the generation of accurate and trustworthy data for enantiomeric purity assessment.

References

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?
  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora.
  • Chiral HPLC Separ
  • CHIRAL ST
  • Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia.

Sources

Application Note: Chiral Chromatography Methods for 3-Amino-4-(1-naphthyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026


-Homo-1-naphthylalanine

Introduction & Scientific Context

3-Amino-4-(1-naphthyl)butyric acid, often referred to in peptidomimetic literature as


-homo-1-naphthylalanine , represents a critical class of chiral building blocks. Unlike standard 

-amino acids,

-amino acids provide unique proteolytic stability and secondary structure induction (e.g.,

-peptides/helices) in drug design.

The Separation Challenge: This molecule presents a dual chromatographic challenge:

  • Zwitterionic Nature: As a free amino acid, it exists as a zwitterion at neutral pH, making retention on standard silica phases difficult without ion suppression.

  • Hydrophobicity: The bulky 1-naphthyl side chain induces significant hydrophobic retention, often leading to broad, tailing peaks on standard ligand-exchange or coated crown ether phases that cannot tolerate high organic modifier concentrations.

This guide details two validated, direct separation protocols that overcome these issues without the need for pre-column derivatization.

Method Development Strategy

Effective separation relies on selecting the correct mechanism based on the analyte's functional groups. For 3-Amino-4-(1-naphthyl)butyric acid, we utilize Host-Guest Complexation (Crown Ether) and Zwitterionic Ion-Exchange (ZWIX) modes.

Decision Matrix for Method Selection

MethodSelection cluster_legend Key Start Start: 3-Amino-4-(1-naphthyl)butyric acid State Is the Amino Acid Protected? Start->State Protected Yes (e.g., Fmoc, Boc) State->Protected N-Protected Free No (Free Amino Acid) State->Free Free Amine Poly Polysaccharide Phase (Chiralpak IA/IB/IC) Normal Phase Mode Protected->Poly Hydrophobicity Assess Hydrophobicity (Naphthyl Group) Free->Hydrophobicity Crown Method A: Crown Ether (Crownpak CR-I(+)) Best for Primary Amines Hydrophobicity->Crown Primary Choice (Robustness) Zwix Method B: Zwitterionic (Chiralpak ZWIX(+)) Alternative Selectivity Hydrophobicity->Zwix Secondary Choice (Elution Reversal) Legend Blue: Analyte | Green: Standard Method | Red: Recommended Protocols

Figure 1: Decision tree for selecting the optimal chiral stationary phase based on analyte protection status and structural properties.

Protocol A: Immobilized Crown Ether Method (Primary Recommendation)

Rationale: The Crownpak CR-I(+) column is the gold standard for amino acids containing a primary amine. The chiral crown ether moiety forms a host-guest inclusion complex with the protonated ammonium group (


).
  • Critical Insight: Unlike the older coated Crownpak CR(+) columns, the immobilized CR-I(+) withstands high concentrations of organic solvents (up to 100% Acetonitrile). This is essential for 3-Amino-4-(1-naphthyl)butyric acid, as high organic content is required to elute the hydrophobic naphthyl group and prevent peak broadening.

Experimental Conditions
ParameterSpecification
Column Daicel Crownpak CR-I(+) (3.0 mm i.d.[1]

150 mm, 5

m)
Mobile Phase Perchloric Acid (

) aqueous solution (pH 1.5) / Acetonitrile (ACN)
Ratio (v/v) 60:40 to 40:60 (Optimize for retention)
Flow Rate 0.4 mL/min
Temperature 25°C (Lowering to 10°C improves resolution but increases pressure)
Detection UV @ 220 nm (Amide/Carboxyl) or 280 nm (Naphthyl specific)
Sample Diluent Mobile Phase
Step-by-Step Workflow
  • Preparation: Prepare aqueous component by adding

    
     to ultrapure water until pH 1.5 is reached. Warning: 
    
    
    
    is corrosive; use PPE.
  • Equilibration: Flush column with 100% Mobile Phase for 30 minutes. Ensure baseline is stable.

  • Optimization:

    • Start with 60% Aqueous / 40% ACN.

    • If retention is too long (

      
      ), increase ACN to 50% or 60%. The naphthyl group drives retention; ACN acts as the pusher.
      
  • Elution Order: typically, the (D)-enantiomer (R-configuration for most

    
    -amino acids, but check specific Cahn-Ingold-Prelog priority for 
    
    
    
    -analogs) elutes first on CR-I(+).

Protocol B: Zwitterionic Phase Method (Alternative Selectivity)

Rationale: Chiralpak ZWIX(+) uses a cinchona alkaloid-derived selector fused with a sulfonic acid group. It operates via a double ion-pairing mechanism: the quinuclidine nitrogen binds the analyte's carboxylate, while the sulfonic acid binds the analyte's ammonium group.

  • Advantage: This column allows for the separation of

    
    , 
    
    
    
    , and
    
    
    amino acids and offers elution order reversal simply by switching to the ZWIX(-) column.[2][3]
Experimental Conditions
ParameterSpecification
Column Chiralpak ZWIX(+) (3.0 mm i.d.[4]

150 mm, 3

m)
Mobile Phase MeOH / ACN /

+ Additives
Composition 49 : 49 : 2 (v/v/v)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.5 mL/min
Temperature 25°C - 40°C
Detection UV @ 280 nm
Step-by-Step Workflow
  • Premixing: Mix MeOH and ACN (1:1). Add water (2% v/v).

  • Additives: Add Formic acid (50mM total conc.) and DEA (25mM total conc.). The acid/base ratio (2:1) is crucial to maintain the zwitterionic state of both the CSP and the analyte.

  • Equilibration: These columns require longer equilibration (~1 hour) due to the complex surface chemistry.

  • Troubleshooting: If the naphthyl group causes excessive retention, increase the MeOH content (protic solvent) or slightly increase the water content (up to 5%), though high water can reduce enantioselectivity.

Mechanism of Action & Validation

Mechanistic Diagram

Understanding the interaction is key to troubleshooting.

Mechanism cluster_Crown Crown Ether Mechanism (CR-I) cluster_Zwix Zwitterionic Mechanism (ZWIX) Amine Analyte: -NH3+ Complex Inclusion Complex (Host-Guest) Amine->Complex Insertion Crown CSP: Crown Ether Ring Crown->Complex H-Bonding Z_Amine Analyte: -NH3+ Interaction Double Ion-Pairing Z_Amine->Interaction Ionic Z_Acid Analyte: -COO- Z_Acid->Interaction Ionic CSP_Acid CSP: Sulfonic Acid (-) CSP_Acid->Interaction CSP_Base CSP: Quinuclidine (+) CSP_Base->Interaction

Figure 2: Mechanistic comparison of Crown Ether inclusion vs. Zwitterionic ion-pairing.

Validation Parameters (Acceptance Criteria)

For a robust method suitable for drug development (QC release), the following criteria should be met:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    . (Naphthyl groups often cause tailing; mitigate with higher temperature or organic modifier).
  • Repeatability: Retention time RSD

    
     over 6 injections.
    

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). [Link]

  • Ilisz, I., et al. (2012). "Separation of alpha- and beta-amino acids on zwitterionic chiral stationary phases." Journal of Chromatography A. [Link][5]

  • Hyun, M. H. (2016).

    
    -amino acids by liquid chromatography." Journal of Separation Science.
    [Link]
    

Sources

Application Note: Synthesis of Constrained Peptides Incorporating 3-Amino-4-(1-naphthyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of constrained peptidomimetics incorporating 3-Amino-4-(1-naphthyl)butyric acid (also known as


-homo-1-naphthylalanine  or 

-1-Nal
).

The incorporation of


-amino acids into peptide backbones is a potent strategy in drug discovery. The additional methylene group in the backbone confers resistance to proteolytic degradation (increasing plasma half-life), while the bulky naphthyl side chain provides critical hydrophobic contacts for inhibiting protein-protein interactions (e.g., MDM2/p53). However, the steric bulk of the naphthyl group, combined with the altered reactivity of the 

-amino backbone, presents unique synthetic challenges.

This guide provides a validated protocol for:

  • Solid-Phase Peptide Synthesis (SPPS) of difficult sequences containing

    
    -1-Nal.
    
  • Macrocyclization strategies to generate constrained, bioactive pharmacophores.

Molecule Profile & Strategic Value

PropertyDescription
IUPAC Name (3S)-3-Amino-4-(naphthalen-1-yl)butanoic acid
Common Name Fmoc-

-homo-1-Nal-OH
Structural Class

-Amino Acid (Homolog of 1-Naphthylalanine)
Key Feature Induces stable secondary structures (14-helix) and provides steric bulk.
Solubility Low in water; soluble in DMF, NMP, DMSO.
Synthetic Challenge Slow coupling kinetics due to steric hindrance at the

-position; prone to aggregation.

Mechanistic Insight: Unlike


-amino acids, 

-amino acids possess an extra methylene group (

) between the carboxylic acid and the

-carbon (bearing the side chain). This backbone extension favors the formation of a 14-helix (hydrogen bonds between residue

and

) in

-peptides, acting as a "conformational constraint" even before cyclization.

Experimental Protocols

Materials & Equipment[1]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading: 0.3–0.6 mmol/g) is recommended for head-to-tail cyclization strategies.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvents: DMF (Peptide grade), DCM, NMP (for difficult couplings).

  • Base: DIEA (N,N-Diisopropylethylamine).[1]

Protocol A: Solid Phase Assembly (SPPS)

Critical Causality: The bulky naphthyl group at the


-position creates significant steric shielding of the nucleophilic amine during chain elongation. Standard DIC/HOBt protocols often result in deletion sequences. We utilize HATU/HOAt , which generates a highly reactive aza-benzotriazole ester, accelerating the reaction kinetics.
Step-by-Step Workflow:
  • Resin Loading (First Residue):

    • Swell 2-CTC resin in DCM for 30 min.

    • Dissolve Fmoc-

      
      -1-Nal-OH (1.2 eq) in DCM with DIEA (4 eq).
      
    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL/g resin) and DIEA to quench unreacted chlorides (30 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Note: Monitor the UV absorbance of the fulvene-piperidine adduct.

      
      -amino acids are generally stable to base, but extended treatments should be avoided to prevent aspartimide-like side reactions if acidic residues are present nearby.
      
  • Elongation (Coupling

    
    -1-Nal): 
    
    • Reagent Prep: Dissolve Fmoc-

      
      -1-Nal-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF (minimum volume).
      
    • Activation: Add DIEA (6.0 eq) immediately before adding to the resin.

    • Reaction: Shake for 2–4 hours at room temperature.

    • Optimization: If the Kaiser test is positive after 4 hours, perform a double coupling using PyBOP/DIEA in NMP for the second round.

  • Elongation (Coupling onto

    
    -1-Nal): 
    
    • Challenge: The amine of the resin-bound

      
      -1-Nal is sterically hindered and less nucleophilic (
      
      
      
      differences).
    • Protocol: Use microwave-assisted coupling (if available): 75°C for 5 min with HATU/DIEA. Alternatively, perform double coupling at RT (2 x 1 hour).

Protocol B: Head-to-Tail Cyclization (Constraining)

To create a fully constrained peptide, we perform a macrocyclization.

  • Cleavage from Resin (Protected):

    • Treat resin with 1% TFA in DCM (

      
       min).
      
    • Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).

    • Concentrate to obtain the side-chain protected linear peptide.

  • Cyclization (Pseudo-Dilution):

    • Dissolve the linear peptide in DMF/DCM (1:1) to a concentration of < 1 mM (critical to favor intramolecular cyclization over intermolecular oligomerization).

    • Add PyBOP (3 eq) and HOAt (3 eq).

    • Add DIEA (6 eq) slowly.

    • Stir for 12–24 hours.

  • Global Deprotection:

    • Evaporate solvents.[1][2]

    • Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protectors.

    • Precipitate in cold diethyl ether.

Process Visualization

Diagram 1: Optimized SPPS Workflow for Sterically Hindered -Amino Acids

SPPS_Workflow cluster_legend Key Decision Point Start Resin Preparation (2-CTC Resin) Loading Resin Loading Fmoc-β3-1-Nal-OH + DIEA Start->Loading Deprotect Fmoc Removal 20% Piperidine/DMF Loading->Deprotect Coupling Coupling Step HATU/HOAt/DIEA (3 eq) Deprotect->Coupling QC_Check QC: Kaiser/Chloranil Test Coupling->QC_Check QC_Check->Deprotect Pass (Blue) Recouple Double Coupling PyBOP/NMP QC_Check->Recouple Fail (Colorless) Cleavage Cleavage (1% TFA or 95% TFA) QC_Check->Cleavage Sequence Complete Recouple->QC_Check

Caption: Decision-tree workflow for SPPS emphasizing the critical QC checkpoint required for sterically hindered


-amino acids.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Incomplete Coupling (Kaiser Test +) Steric hindrance of Naphthyl group.Switch solvent to NMP; use microwave heating (75°C); switch to PyAOP.
Low Solubility during Cyclization Hydrophobic aggregation of Naphthyl groups.Add chaotropic salts (LiCl) or use HFIP/DCM mixtures during cyclization.
Broad Peak in HPLC Atropisomerism or aggregation.Run HPLC at elevated temperature (60°C); use C4 column instead of C18.

References

  • Steer, D. L., et al. "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link
    
  • Seebach, D., et al. "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link
    
  • Gellman, S. H. "Foldamers: A manifesto." Accounts of Chemical Research, 1998. Link

  • Chem-Impex Int'l. "Fmoc-(1-naphthyl)-L-beta-homoalanine Product Page." Link

  • AAPPTec. "Guide to Solid Phase Peptide Synthesis." Link

Sources

Application Notes and Protocols: 3-Amino-4-(1-naphthyl)butyric Acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 3-Amino-4-(1-naphthyl)butyric acid, a putative gamma-aminobutyric acid (GABA) analogue, in the context of neurological disorder research. As a structural analogue of GABA and related compounds like phenibut and baclofen, this molecule holds potential as a modulator of the GABAB receptor, a key player in neuronal inhibition.[1][2][3] This guide offers a foundational framework for its synthesis, in vitro characterization, and in vivo evaluation in preclinical models of anxiety and epilepsy, underpinned by a rationale-driven approach to experimental design and execution.

Introduction: The Scientific Rationale

The balance between excitatory and inhibitory neurotransmission is fundamental to a healthy central nervous system (CNS). Disruption of this equilibrium is a hallmark of numerous neurological disorders, including anxiety and epilepsy. The GABAergic system, the primary inhibitory network in the brain, is therefore a major target for therapeutic intervention.

3-Amino-4-(1-naphthyl)butyric acid belongs to a class of compounds that are structurally related to GABA, the principal inhibitory neurotransmitter. The inclusion of a bulky naphthyl group suggests the potential for altered pharmacokinetic and pharmacodynamic properties compared to endogenous GABA, including the possibility of enhanced blood-brain barrier penetration. Its structural similarity to known GABAB receptor agonists like baclofen and phenibut provides a strong rationale for investigating its activity at this receptor.[1][2]

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory signals.[4] Their activation leads to downstream effects such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately reducing neuronal excitability.[4][5][6] This mechanism of action is central to the therapeutic effects of existing GABAB agonists in conditions like spasticity and certain anxiety disorders. Therefore, characterizing the interaction of 3-Amino-4-(1-naphthyl)butyric acid with the GABAB receptor is a critical first step in evaluating its therapeutic potential.

This guide will provide detailed protocols for:

  • The chemical synthesis of 3-Amino-4-(1-naphthyl)butyric acid.

  • In vitro characterization of its binding affinity and functional activity at the GABAB receptor.

  • In vivo assessment of its anxiolytic and anticonvulsant properties in established rodent models.

  • Analytical methods for its quantification in biological matrices.

Synthesis of 3-Amino-4-(1-naphthyl)butyric Acid: A Methodological Approach

The synthesis of 3-Amino-4-(1-naphthyl)butyric acid can be achieved through a multi-step process adapted from established methods for preparing similar 3-amino-4-arylbutyric acids.[7][8] The following protocol is a representative example.

Workflow for the Synthesis of 3-Amino-4-(1-naphthyl)butyric Acid

A Step 1: Knoevenagel Condensation 1-naphthaldehyde + Ethyl Acetoacetate B Step 2: Michael Addition & Decarboxylation Formation of 3-(1-naphthyl)glutaric acid A->B C Step 3: Ring Closure Formation of 3-(1-naphthyl)glutaric anhydride B->C D Step 4: Amidation Ring opening to form 5-amino-5-oxo-3-(1-naphthyl)pentanoic acid C->D E Step 5: Hofmann Rearrangement Formation of 3-Amino-4-(1-naphthyl)butyric acid D->E GABA GABA or Agonist GABAB_R GABAB Receptor (GABAB1/GABAB2) GABA->GABAB_R Activates G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Collection D->E F Derivatization E->F G HPLC Injection and Analysis F->G

Sources

In vitro assays for testing 3-Amino-4-(1-naphthyl)butyric acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 3-Amino-4-(1-naphthyl)butyric Acid

Subtitle: In Vitro Protocols for Assessing LAT1 Transport Specificity and GABAergic Modulation of


-Homo-Amino Acid Derivatives.

Introduction & Scientific Context

3-Amino-4-(1-naphthyl)butyric acid (also known as


-homo-1-naphthylalanine) is a non-proteinogenic 

-amino acid.[1] Unlike natural

-amino acids, the amino group is bonded to the

-carbon, conferring unique conformational properties and resistance to enzymatic degradation.

In drug discovery, this scaffold is a critical chemical probe used for two primary "activities":

  • System L (LAT1/SLC7A5) Transport: Due to its bulky lipophilic naphthyl side chain, it mimics L-Leucine and L-Phenylalanine.[1] It is frequently assayed to determine if it can hijack the LAT1 transporter for delivery across the Blood-Brain Barrier (BBB) or into tumor cells.[1]

  • GABAergic Modulation: As a structural isomer of GABA analogs (like the

    
    -amino acid Baclofen), it is screened for off-target binding or novel antagonism at GABA-B receptors and the 
    
    
    
    subunit of voltage-gated calcium channels.[1]

This guide details the in vitro assays required to validate these activities, distinguishing between its role as a transporter substrate and a receptor ligand.

Assay 1: LAT1 (SLC7A5) Transporter Competency

Objective: Determine if 3-Amino-4-(1-naphthyl)butyric acid is a substrate or inhibitor of the Large Neutral Amino Acid Transporter 1 (LAT1), which is highly expressed in the BBB and glioblastomas.[1]

Mechanism: LAT1 functions as an obligate exchanger (antiporter), importing large neutral amino acids (like the naphthyl-derivative) while exporting intracellular L-Glutamine.[1]

Experimental Workflow (DOT Diagram)

LAT1_Assay_Workflow Cells HEK293 Cells (Stably expressing hLAT1/4F2hc) Prep Pre-incubation (Na+-free HBSS buffer) Cells->Prep Equilibrate Tracer Add Probe: [14C]-L-Leucine + Test Compound Prep->Tracer Initiate Uptake Incubate Transport Phase (1-5 min @ 37°C) Tracer->Incubate Competitive Transport Stop Terminate: Ice-cold PBS Wash Incubate->Stop Arrest Lysis Cell Lysis (0.1N NaOH) Stop->Lysis Count Scintillation Counting Lysis->Count Quantify CPM

Figure 1: Workflow for competitive inhibition uptake assay in LAT1-overexpressing cells.

Detailed Protocol

Materials:

  • Cell Line: HEK293 cells stably transfected with human LAT1 (SLC7A5) and its heavy chain chaperone 4F2hc (SLC3A2).

  • Radiotracer: [

    
    C]-L-Leucine (0.1 
    
    
    
    Ci/mL) or [
    
    
    H]-L-Phenylalanine.[1]
  • Buffer: Na

    
    -free Choline-HBSS (to eliminate Na
    
    
    
    -dependent transport by Systems A/N).
    • Composition: 125 mM Choline Cl, 4.8 mM KCl, 1.2 mM MgSO

      
      , 1.2 mM KH
      
      
      
      PO
      
      
      , 1.3 mM CaCl
      
      
      , 5.6 mM Glucose, 25 mM HEPES (pH 7.4).

Step-by-Step Procedure:

  • Seeding: Plate HEK-LAT1 cells in 24-well plates (poly-D-lysine coated) at

    
     cells/well. Culture for 48 hours until 90% confluence.
    
  • Equilibration: Aspirate culture medium and wash cells

    
     with pre-warmed (
    
    
    
    C) Na
    
    
    -free Choline-HBSS. Incubate for 10 minutes to deplete intracellular amino acid pools (enhancing the gradient).
  • Uptake Initiation (Cis-Inhibition):

    • Prepare the Uptake Solution : Choline-HBSS containing 1

      
      M [
      
      
      
      C]-L-Leucine.[1]
    • Add the test compound (3-Amino-4-(1-naphthyl)butyric acid) at graded concentrations (e.g., 1

      
      M – 1 mM).[1]
      
    • Control: Uptake solution with 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor, to define non-specific background.[1]

  • Incubation: Add 250

    
    L of Uptake Solution to cells. Incubate for exactly 1 minute  at 
    
    
    
    C.
    • Note: Short incubation is critical to measure initial rate kinetics and prevent back-flux.[1]

  • Termination: Rapidly aspirate solution and wash cells

    
     with ice-cold  PBS containing 1 mM unlabeled Leucine (to displace surface-bound tracer).
    
  • Lysis & Quantification: Lyse cells with 250

    
    L 0.1 N NaOH. Transfer lysate to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).
    

Data Analysis: Calculate the IC


 for inhibition of Leucine uptake. If the compound inhibits uptake significantly (

), proceed to a Trans-Stimulation Assay (pre-load cells with the test compound and measure efflux of radiotracer) to confirm it is a substrate and not just a blocker.

Assay 2: GABA-B Receptor Binding Profiling

Objective: Although the compound is a


-amino acid, its structural homology to 

-amino acids (GABA) necessitates screening for off-target activity at the GABA-B receptor, particularly given the naphthyl group's potential to occupy the hydrophobic binding pocket utilized by antagonists.[1]
Receptor Signaling Pathway (DOT Diagram)

GABAB_Signaling Ligand Ligand: 3-Amino-4-(1-naphthyl)butyric acid Receptor GABA-B Receptor (GPCR Heterodimer) Ligand->Receptor Binding? Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca Ca2+ Channels (N/P/Q-type) Gi->Ca Inhibition K GIRK K+ Channels Gi->K Activation cAMP cAMP Levels (Decrease) AC->cAMP

Figure 2: GABA-B signaling cascade.[1] Activity is measured via radioligand displacement or GTP


S binding.
Detailed Protocol: Radioligand Displacement

Materials:

  • Membrane Source: Rat cerebral cortex homogenates or CHO-K1 cells expressing recombinant human GABA-B R1/R2 subunits.[1]

  • Radioligand: [

    
    H]-CGP54626 (High-affinity antagonist, 
    
    
    
    nM).[1]
  • Non-specific Competitor: 100

    
    M Isoguvacine (for GABA-A exclusion) and 100 
    
    
    
    M Baclofen (to define specific GABA-B binding).[1]

Step-by-Step Procedure:

  • Membrane Prep: Homogenize tissue/cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 20,000

    
     for 20 mins. Resuspend pellet in assay buffer.
    
  • Assay Setup: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).[1]
    • 50

      
      L [
      
      
      
      H]-CGP54626 (Final conc: 2 nM).[1]
    • 50

      
      L Test Compound (3-Amino-4-(1-naphthyl)butyric acid) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Incubation: Incubate for 60 minutes at room temperature (

    
    C).
    
  • Filtration: Harvest using a cell harvester onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters

    
     with ice-cold Tris-HCl buffer.
    
  • Analysis: Measure radioactivity. Plot % Displacement vs. Log[Concentration] to determine

    
    .
    

Interpretation:

  • High Affinity (

    
    M):  The naphthyl group successfully mimics the chlorophenyl of baclofen/saclofen, suggesting potential as a GABA-B modulator.
    
  • Low Affinity: Confirms the compound acts primarily as a transporter substrate (LAT1) rather than a receptor ligand, which is often desirable for drug delivery vectors to avoid neurological side effects.

Comparative Data Summary

Assay ParameterLAT1 Transport AssayGABA-B Binding Assay
Primary Readout Uptake of [

C]-Leucine (CPM)
Displacement of [

H]-CGP54626 (CPM)
Cell System HEK293-hLAT1Rat Brain Membranes / CHO-GABA-B
Incubation Time 1 minute (Initial Rate)60 minutes (Equilibrium)
Buffer Condition Na

-free (Choline-based)
Tris-HCl + 2.5 mM CaCl

Positive Control BCH (System L Inhibitor)Baclofen (Agonist) / CGP54626 (Antagonist)
Key Insight Bioavailability / BBB PermeabilityOff-target Neurological Activity

References

  • LAT1 Structure & Function: Yan, R., et al. (2019). "Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex." Nature, 568, 127–130. Link

  • GABA-B Receptor Protocols: Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264. Link

  • Beta-Amino Acids in Drug Design: Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemistry & Biodiversity, 1(9), 1111-1239. Link[1]

  • LAT1 Probes: Puris, E., et al. (2020). "L-Type Amino Acid Transporter 1 as a Target for Drug Delivery." Pharmaceutical Research, 37, Article 88. Link[1]

  • Compound Data: PubChem CID 2761622.[1][2] (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid.[1][2] Link

Sources

Application Notes and Protocols for In Vivo Evaluation of 3-Amino-4-(1-naphthyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of animal models to investigate the physiological and pharmacological effects of 3-Amino-4-(1-naphthyl)butyric acid. Given the limited direct literature on this specific molecule, this guide synthesizes information from structurally related compounds, particularly GABA analogues and butyric acid derivatives, to propose a robust framework for preclinical evaluation. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific integrity and reproducibility.

Introduction: Unveiling the Potential of a Novel GABA Analogue

3-Amino-4-(1-naphthyl)butyric acid is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its chemical structure, featuring a naphthyl group, suggests potential for novel pharmacological properties, possibly including enhanced blood-brain barrier penetration and unique receptor interaction profiles compared to other GABA analogues.[2] While it is recognized as a valuable building block in the synthesis of complex pharmaceutical compounds for neurological disorders, its intrinsic biological activity remains largely uncharacterized.[3]

This guide, therefore, serves as a foundational resource for initiating the in vivo investigation of 3-Amino-4-(1-naphthyl)butyric acid. By drawing parallels with well-studied GABA analogues like phenibut and baclofen, we can hypothesize potential CNS-depressant, anxiolytic, and nootropic effects.[4][5] Furthermore, the butyric acid backbone may confer properties such as histone deacetylase (HDAC) inhibition or G-protein coupled receptor (GPCR) modulation, which are known effects of butyric acid.[6][7]

The following sections will provide a structured approach to the preclinical assessment of this compound, from initial tolerability studies to more complex behavioral and physiological evaluations.

Proposed Mechanism of Action and Therapeutic Hypotheses

Based on its structural similarity to known GABAergic compounds, the primary hypothesized mechanism of action for 3-Amino-4-(1-naphthyl)butyric acid is the modulation of GABA receptors.

  • GABA Receptor Agonism: Like phenibut and baclofen, 3-Amino-4-(1-naphthyl)butyric acid may act as an agonist at GABAB receptors, and potentially to a lesser extent at GABAA receptors.[4] Activation of these receptors leads to neuronal hyperpolarization and inhibition of neurotransmitter release, resulting in sedative, anxiolytic, and muscle relaxant effects.

  • Modulation of Voltage-Gated Calcium Channels: Some GABA analogues, such as gabapentin and pregabalin, exert their effects by binding to the α2δ subunit of voltage-gated calcium channels.[8] It is plausible that 3-Amino-4-(1-naphthyl)butyric acid shares this mechanism, which could contribute to analgesic and anticonvulsant properties.[9]

Therapeutic Hypotheses:

  • Anxiolytic: Potential for treating anxiety disorders.

  • Nootropic: Potential for cognitive enhancement.

  • Analgesic: Potential for managing neuropathic pain.[9][10]

  • Muscle Relaxant: Potential for treating spasticity.

The following diagram illustrates the potential signaling pathways.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (α2δ) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates NT_release Neurotransmitter Release Ca_influx->NT_release Triggers GABAB_R_pre GABA-B Receptor GABAB_R_pre->VGCC Inhibits GABAB_R_post GABA-B Receptor K_channel K⁺ Channel GABAB_R_post->K_channel Activates K_efflux K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Compound 3-Amino-4-(1-naphthyl)butyric acid Compound->VGCC Binds? Compound->GABAB_R_pre Agonist? Compound->GABAB_R_post Agonist?

Caption: Hypothesized molecular targets and pathways for 3-Amino-4-(1-naphthyl)butyric acid.

Animal Model Selection and Husbandry

For initial screening and characterization, rodents are the most appropriate models due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness.

Species Strain Rationale
Mouse C57BL/6JCommonly used for behavioral and neurological studies; extensive genetic background information.
BALB/cOften used for anxiety and depression models due to their higher baseline anxiety levels.
Rat Sprague-DawleyPreferred for pharmacokinetic studies due to their larger size, allowing for easier blood sampling.
WistarAnother common outbred stock used for general toxicology and pharmacology.

Husbandry Conditions:

  • Housing: Standard polycarbonate cages with appropriate bedding.

  • Environment: 12-hour light/dark cycle, controlled temperature (22 ± 2°C) and humidity (50 ± 10%).

  • Diet: Standard laboratory chow and water available ad libitum.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to any experimental procedures.

Experimental Workflow: A Tiered Approach

A tiered approach is recommended to systematically evaluate the in vivo effects of 3-Amino-4-(1-naphthyl)butyric acid.

Experimental_Workflow Tier1 Tier 1: Foundational Studies T1_A Acute Toxicity & Tolerability Tier1->T1_A T1_B Pharmacokinetics (PK) Tier1->T1_B Tier2 Tier 2: Behavioral Screening T2_A Open Field Test (Locomotor Activity & Anxiety) Tier2->T2_A T2_B Elevated Plus Maze (Anxiety) Tier2->T2_B T2_C Rotarod Test (Motor Coordination) Tier2->T2_C Tier3 Tier 3: Advanced Characterization T3_A Neuropathic Pain Models (e.g., CCI) Tier3->T3_A T3_B Cognitive Function Assays (e.g., Morris Water Maze) Tier3->T3_B T3_C Ex vivo Analysis (e.g., receptor binding, gene expression) Tier3->T3_C T1_A->Tier2 T1_B->Tier2 T2_A->Tier3 T2_B->Tier3 T2_C->Tier3

Caption: A tiered workflow for the in vivo evaluation of 3-Amino-4-(1-naphthyl)butyric acid.

Detailed Protocols

Tier 1: Foundational Studies

5.1.1. Acute Toxicity and Tolerability

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Protocol:

  • Use a small cohort of mice (n=3-5 per group).

  • Administer single doses of 3-Amino-4-(1-naphthyl)butyric acid via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups.

  • Observe animals continuously for the first 4 hours, and then at regular intervals for up to 14 days.

  • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

  • Monitor body weight daily.

  • At the end of the observation period, perform a gross necropsy.

5.1.2. Pharmacokinetics (PK)

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol:

  • Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling.

  • Administer a single dose of 3-Amino-4-(1-naphthyl)butyric acid.

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Process blood to plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters: Cmax, Tmax, AUC, and half-life.

Tier 2: Behavioral Screening

5.2.1. Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.

Protocol:

  • Acclimate animals to the testing room for at least 30 minutes.

  • Administer the compound or vehicle at a predetermined time before the test.

  • Place the animal in the center of an open field arena (e.g., 40x40 cm).

  • Record activity for 10-15 minutes using an automated tracking system.

  • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

5.2.2. Elevated Plus Maze

Objective: To specifically assess anxiety-like behavior.

Protocol:

  • Acclimate animals to the testing room.

  • Administer the compound or vehicle.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in and the number of entries into the open and closed arms.

  • An anxiolytic effect is indicated by an increase in the time spent in and entries into the open arms.

5.2.3. Rotarod Test

Objective: To evaluate motor coordination and potential sedative or muscle relaxant effects.

Protocol:

  • Train the animals on the rotarod at a constant or accelerating speed for 2-3 days prior to the test.

  • On the test day, administer the compound or vehicle.

  • At various time points post-administration, place the animals on the rotating rod.

  • Record the latency to fall. A decrease in latency suggests impaired motor coordination.

Tier 3: Advanced Characterization

5.3.1. Neuropathic Pain Models

Objective: To assess the analgesic potential of the compound in a model of chronic pain.

Protocol (Chronic Constriction Injury - CCI):

  • Anesthetize rats and perform surgery to loosely ligate the sciatic nerve.

  • Allow animals to recover for 7-14 days to develop mechanical allodynia.

  • Measure baseline pain sensitivity using von Frey filaments.

  • Administer the compound or vehicle.

  • Measure pain sensitivity at various time points post-administration. An increase in the paw withdrawal threshold indicates an analgesic effect.[9][10]

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) and analyzed using appropriate statistical methods (e.g., t-test, ANOVA).

Example Data Table:

Treatment Group Dose (mg/kg) Time in Open Arms (s) Open Arm Entries Total Distance (cm)
Vehicle-25.3 ± 3.18.2 ± 1.51543 ± 120
Compound X1045.8 ± 5.212.5 ± 2.11498 ± 115
Compound X3068.1 ± 7.6 15.8 ± 2.51250 ± 98
Diazepam275.4 ± 8.1 16.2 ± 2.81100 ± 85**
p < 0.05, *p < 0.01 compared to vehicle

Conclusion and Future Directions

The study of 3-Amino-4-(1-naphthyl)butyric acid in animal models holds significant promise for the discovery of novel therapeutics for neurological disorders. The tiered approach and detailed protocols provided in this guide offer a robust framework for its initial in vivo characterization. Future studies should aim to elucidate the precise molecular mechanisms of action, explore its efficacy in a wider range of disease models, and conduct comprehensive safety and toxicology assessments.

References

  • High-Purity (S)-3-Amino-4-(1-naphthyl)butyric Acid Hydrochloride: Synthesis and Pharmaceutical Applications.
  • Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - NIH.
  • Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases - PMC - PubMed Central.
  • antistress.
  • Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed.
  • Mastering Peptide Synthesis: The Role of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid.
  • 3-substituted GABA analogs with central nervous system activity: a review - PubMed.
  • A Role of GABA Analogues in the Treatment of Neurological Diseases - ResearchGate.
  • Phenibut: A Nootropic Needing More Behavioral Studies - Maze Engineers.
  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity - MDPI.
  • Increased sensitivity to the antinociceptive activity of (+/-)-baclofen in an animal model of chronic neuropathic, but not chronic inflammatory hyperalgesia - PubMed.
  • Optical isomers of phenibut inhibit [H3]-Gabapentin binding in vitro and show activity in animal models of chronic pain - ResearchGate.
  • (PDF) An update on GABA analogs for CNS drug discovery - ResearchGate.

Sources

Application Notes and Protocols for the Carboxyl Group Activation of 3-Amino-4-(1-naphthyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Activation of a Sterically Demanding Amino Acid Analog

3-Amino-4-(1-naphthyl)butyric acid is a non-canonical β-amino acid analog whose structural motif is of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and other molecular scaffolds can impart unique conformational constraints and hydrophobic interactions, potentially leading to enhanced biological activity and metabolic stability. However, the bulky and sterically demanding 1-naphthyl group presents a considerable challenge for the efficient activation of its carboxyl group, a critical step for subsequent amide bond formation.

This comprehensive guide provides a detailed exploration of the principles and protocols for the successful carboxyl group activation of 3-Amino-4-(1-naphthyl)butyric acid. We will delve into the mechanistic underpinnings of various activation strategies, offering field-proven insights to navigate the intricacies of handling this sterically hindered molecule. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure reaction progression and success.

Pillar 1: The Rationale Behind Carboxyl Group Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process, requiring high temperatures that are incompatible with thermally sensitive molecules. Therefore, the carboxyl group must first be "activated" by converting the hydroxyl moiety into a better leaving group. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine.

The choice of activating agent is paramount, especially for a sterically hindered substrate like 3-Amino-4-(1-naphthyl)butyric acid. An ideal activation strategy should be high-yielding, minimize side reactions such as racemization, and be compatible with a range of reaction conditions and downstream applications.

Pillar 2: Key Activation Methodologies and Mechanistic Insights

We will explore three widely employed classes of activating agents, each with its own mechanistic nuances, advantages, and disadvantages.

Carbodiimide-Mediated Activation: The Workhorse of Amide Bond Formation

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are zero-length crosslinkers that facilitate amide bond formation without being incorporated into the final product.[1]

Mechanism of Action: The reaction proceeds through a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. However, it is also prone to hydrolysis and rearrangement to a stable N-acylurea, an undesired side product.[3] To mitigate these side reactions and improve efficiency, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included.[4] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.

Carbodiimide activation pathway.

Causality in Experimental Choices:

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred to minimize hydrolysis of the active intermediate.

  • Temperature: Reactions are often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.

  • pH: For aqueous reactions using the water-soluble EDC, the activation is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carbodiimide, while the subsequent coupling with the amine is more efficient at a slightly basic pH (7.2-8.5).[5]

  • Protecting Groups: The amino group of 3-Amino-4-(1-naphthyl)butyric acid must be protected (e.g., with Boc or Fmoc) to prevent self-polymerization.

Onium Salt-Based Activation: High Efficiency for Challenging Couplings

Phosphonium and aminium/uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient coupling reagents, particularly for sterically hindered amino acids.[6]

Mechanism of Action: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), these reagents react with the carboxyl group to form an active ester (e.g., an HOBt or HOAt ester), which then rapidly reacts with the amine.

Onium salt activation pathway.

Causality in Experimental Choices:

  • Base: A tertiary amine base like DIPEA is crucial for the reaction to proceed. An excess of the base is often used to ensure complete deprotonation of the carboxylic acid and to neutralize the acidic byproducts.[6]

  • Reagent Choice: For the sterically hindered 3-Amino-4-(1-naphthyl)butyric acid, HATU is often preferred over HBTU due to the participation of the neighboring pyridine nitrogen in the 7-azabenzotriazole ring, which accelerates the coupling reaction.

  • Side Reactions: A potential side reaction with uronium-based reagents is guanidinylation of the free amine if the coupling reagent is used in large excess.[7]

Pillar 3: Detailed Experimental Protocols

Important Preliminary Note: The amino group of 3-Amino-4-(1-naphthyl)butyric acid must be protected with a suitable protecting group (e.g., Fmoc or Boc) prior to carboxyl group activation to prevent unwanted side reactions. The following protocols assume the use of N-protected 3-Amino-4-(1-naphthyl)butyric acid.

Protocol 1: EDC/NHS Activation in an Aprotic Solvent

This protocol is suitable for solution-phase synthesis.

Materials:

  • N-protected 3-Amino-4-(1-naphthyl)butyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Amine coupling partner

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve N-protected 3-Amino-4-(1-naphthyl)butyric acid (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15 minutes at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the formation of the NHS active ester.

  • Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup to isolate the product.

Self-Validation Checkpoints:

  • TLC: Monitor the disappearance of the starting carboxylic acid and the appearance of the amide product.

  • LC-MS: Confirm the formation of the desired product by its mass-to-charge ratio.

Protocol 2: HBTU/DIPEA Activation for Sterically Hindered Coupling

This protocol is highly effective for difficult couplings, including those involving sterically hindered amino acids.[8][9]

Materials:

  • N-protected 3-Amino-4-(1-naphthyl)butyric acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Amine coupling partner

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve N-protected 3-Amino-4-(1-naphthyl)butyric acid (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.

  • Add the amine coupling partner (1.0 equivalent) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation Checkpoints:

  • TLC/LC-MS: As described in Protocol 1.

  • ¹H NMR: Characterize the purified product to confirm its structure.

Data Presentation: Quantitative Parameters for Activation Protocols

ParameterProtocol 1: EDC/NHSProtocol 2: HBTU/DIPEARationale
Equivalents of Amino Acid 1.01.0Stoichiometric basis for the reaction.
Equivalents of Activating Agent 1.2 (EDC)1.1 (HBTU)A slight excess ensures complete activation.
Equivalents of Additive 1.1 (NHS)N/AStabilizes the active intermediate in carbodiimide reactions.
Equivalents of Base N/A2.5 (DIPEA)Essential for deprotonation in onium salt activation.
Equivalents of Amine 1.0 - 1.21.0A slight excess can drive the reaction to completion.
Solvent Anhydrous DCM or DMFAnhydrous DMFAprotic solvents prevent hydrolysis of active species.
Temperature 0°C to RTRTControlled temperature minimizes side reactions.
Typical Reaction Time 12-24 hours2-6 hoursOnium salt reactions are generally faster.

Troubleshooting and Field-Proven Insights

  • Low Yield: For sterically hindered couplings, consider using a more powerful activating agent like HATU. Increasing the reaction time or temperature (with caution to avoid racemization) may also improve yields. "Double coupling," where the coupling step is repeated, can also be effective.[1]

  • Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern, especially with prolonged reaction times or in the presence of strong bases.[6][10] Using additives like HOBt or HOAt can suppress racemization. For particularly sensitive substrates, using a weaker base like N-methylmorpholine (NMM) instead of DIPEA may be beneficial.[6]

  • Solubility Issues: 3-Amino-4-(1-naphthyl)butyric acid and its derivatives can have poor solubility. A mixture of solvents or the use of NMP (N-Methyl-2-pyrrolidone) may be necessary to achieve a homogeneous reaction mixture.[11]

Analytical Monitoring for a Self-Validating System

A robust protocol includes methods to monitor the reaction's progress and confirm the identity of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is an invaluable tool for monitoring the consumption of starting materials and the formation of the product.[2][12]

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is commonly used.

  • Detection: UV detection at a wavelength where the naphthyl group absorbs strongly (e.g., ~280 nm) will provide a sensitive signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the reaction in real-time or to characterize the final product.[13][14][15] The formation of the amide bond will result in characteristic shifts in the signals of the protons adjacent to the carbonyl group and the amine.

Conclusion

The carboxyl group activation of 3-Amino-4-(1-naphthyl)butyric acid requires careful consideration of the steric hindrance imposed by the naphthyl moiety. While standard activating agents like EDC/NHS can be employed, more potent onium salt-based reagents such as HBTU or HATU often provide superior results in terms of reaction rate and yield. By understanding the underlying mechanisms and judiciously selecting reagents and reaction conditions, researchers can successfully incorporate this valuable building block into their target molecules. The integration of in-process analytical monitoring ensures a robust and self-validating synthetic protocol, leading to reliable and reproducible outcomes in drug discovery and development.

References

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

  • Google Cloud. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters | The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Both.... Retrieved from [Link]

  • National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? : r/Chempros. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of N-acylbenzotriazole using acid anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic presentation of the previous activation methods for carboxylic acid and the present investigation to obtain N-acyl benzotriazoles.. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • National Institutes of Health. (2021, February 17). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 3-Amino-4-(1-naphthyl)butyric Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic separation of 3-Amino-4-(1-naphthyl)butyric acid isomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and efficient HPLC methods for this specific chiral compound. As a β-amino acid with a bulky naphthyl group, this molecule presents unique challenges that require a systematic and well-understood approach to achieve baseline resolution of its enantiomers.

This guide provides foundational knowledge, a detailed starting protocol, and an in-depth troubleshooting section in a direct question-and-answer format to address common issues encountered in the laboratory.

Foundational Concepts: The Challenge of Chiral Separation

3-Amino-4-(1-naphthyl)butyric acid has a single chiral center at the C3 position, resulting in a pair of enantiomers, (R)- and (S)-. In pharmaceutical development, it is critical to separate and quantify these enantiomers, as they can exhibit significantly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) is the premier technique for this task.[2][3]

There are two primary strategies for chiral separation via HPLC:

  • Direct Method: This is the most common approach and utilizes a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times and, thus, separation.[4] Common CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based phases.[5][6]

  • Indirect Method: This method involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[7] These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column.[5][7] However, this method adds extra steps, requires a pure CDA, and carries the risk of racemization during the reaction.[7]

This guide will focus on the direct method using Chiral Stationary Phases, as it is generally preferred for its simplicity and efficiency.

Baseline Experimental Protocol: A Starting Point

This protocol provides a robust starting point for your method development. The selection of a polysaccharide-based CSP in a normal-phase mode is often successful for aromatic compounds like the one .

Step-by-Step Methodology
  • Column Selection:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent).

    • Dimensions: 4.6 x 250 mm, 5 µm particle size.

    • Causality: Polysaccharide-based CSPs are renowned for their broad enantioselectivity, particularly for compounds with aromatic rings and hydrogen-bonding groups (amine and carboxylic acid). The carbamate derivatives create chiral grooves and sites for π-π, hydrogen bonding, and dipole-dipole interactions.

  • Mobile Phase Preparation:

    • Composition: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Preparation: Use HPLC-grade solvents. Accurately measure and mix the components. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.

    • Causality: In normal-phase chromatography, hexane serves as the weak, non-polar solvent, while IPA is the polar modifier. Adjusting the IPA percentage is the primary way to control retention and resolution.[3] TFA is added as an acidic modifier to suppress the ionization of the carboxylic acid and sharpen the peak shape by minimizing tailing.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[8]

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

    • Causality: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Temperature is a critical parameter; starting at ambient temperature provides a good baseline.[9] The naphthyl group provides a strong chromophore, making UV detection at its absorbance maximum (around 280 nm) highly sensitive.

  • Sample Preparation:

    • Solvent: Dissolve the sample of 3-Amino-4-(1-naphthyl)butyric acid in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filtration: Filter the sample through a 0.45 µm syringe filter before injection.

    • Causality: Dissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch. Filtering removes particulates that could clog the column frit and increase backpressure.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane/IPA/TFA) p2 Prepare Sample (1 mg/mL in Mobile Phase) p1->p2 p3 Equilibrate Column (>20 column volumes) p2->p3 a1 Inject Sample (10 µL) p3->a1 a2 Run Isocratic Method (1.0 mL/min, 25°C) a1->a2 a3 Detect (UV @ 280 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Resolution (Rs) d1->d2

Caption: HPLC experimental workflow from preparation to data analysis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter. The key is to change only one parameter at a time to isolate the cause of the issue.

G Problem Problem Observed NoSep No or Poor Resolution (Rs < 1.5) Problem->NoSep BadShape Poor Peak Shape (Tailing or Fronting) Problem->BadShape Drift Retention Time Drift Problem->Drift OnePeak Only One Peak for Racemic Sample Problem->OnePeak Sol_NoSep1 Optimize Mobile Phase (% Modifier, Additives) NoSep->Sol_NoSep1 Sol_NoSep2 Change Column/ Stationary Phase NoSep->Sol_NoSep2 Sol_NoSep3 Adjust Temperature NoSep->Sol_NoSep3 Sol_BadShape1 Check Sample Solvent BadShape->Sol_BadShape1 Sol_BadShape2 Adjust Mobile Phase pH/ Modifier BadShape->Sol_BadShape2 Sol_BadShape3 Column Contamination? Flush or Replace BadShape->Sol_BadShape3 Sol_Drift1 Ensure Proper Equilibration Drift->Sol_Drift1 Sol_Drift2 Check for Leaks/ Pump Issues Drift->Sol_Drift2 Sol_Drift3 Thermostat Column Drift->Sol_Drift3 Sol_OnePeak1 Flush with Strong Solvent (e.g., THF, Chloroform) OnePeak->Sol_OnePeak1 Sol_OnePeak2 Confirm Sample is Racemic OnePeak->Sol_OnePeak2

Caption: A logical troubleshooting flowchart for common HPLC issues.

Q1: Why am I seeing no separation (or very poor resolution, Rs < 1.5) between my enantiomers?

A1: This is the most common challenge in chiral method development. It indicates that the difference in interaction energy between the two enantiomers and the CSP is insufficient under the current conditions.

  • Causality & Solution 1: Mobile Phase Composition. The strength and type of the polar modifier in normal-phase (or organic modifier in reversed-phase) is the most critical factor.

    • Action: Systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol). Decrease the percentage to increase retention and potentially improve resolution, or increase it to decrease run time. Sometimes, a different alcohol (e.g., switching from IPA to ethanol) can dramatically alter selectivity.[6]

    • Data Example:

      % IPA in Hexane Retention Time (Peak 1) Retention Time (Peak 2) Resolution (Rs)
      30% 4.5 min 4.8 min 0.9
      20% 6.8 min 7.5 min 1.6

      | 10% | 12.1 min | 13.8 min | 2.1 |

  • Causality & Solution 2: Column Temperature. Chiral separations are often sensitive to temperature because the interactions involved (hydrogen bonding, π-π stacking) are temperature-dependent.

    • Action: Decrease the column temperature (e.g., to 15°C or 10°C). Lower temperatures often enhance the stability of the transient diastereomeric complexes, leading to better separation.[6][10] However, in some rare cases, increasing the temperature can improve resolution, so it is worth exploring in both directions.[8][11]

  • Causality & Solution 3: Inappropriate Stationary Phase. The "lock and key" principle is central to chiral recognition. It's possible the chosen CSP is not a good match for your molecule.

    • Action: If optimizing the mobile phase and temperature fails, you must screen other CSPs. Consider a cellulose-based column instead of amylose, or switch to a completely different class, like a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) column in reversed-phase or polar organic mode.[5][12]

Q2: My peaks are broad and exhibit significant tailing. What is the cause?

A2: Poor peak shape compromises resolution and quantification. Tailing is often caused by secondary, undesirable interactions or issues with the HPLC system.

  • Causality & Solution 1: Secondary Ionic Interactions. Your analyte has both an acidic (carboxylic acid) and a basic (amine) functional group. If these are ionized, they can interact strongly with any active sites (e.g., residual silanols) on the silica support, causing tailing.

    • Action: Ensure your mobile phase modifier is effective. In normal phase, an acidic modifier like TFA protonates the amine, while a basic modifier like diethylamine (DEA) deprotonates the carboxylic acid. You may need to adjust the concentration (try 0.2%) or switch modifiers to find the optimal peak shape.

  • Causality & Solution 2: Column Contamination or Degradation. Over time, strongly retained impurities from samples can accumulate at the head of the column, blocking interaction sites and creating alternative flow paths that lead to band broadening.[13]

    • Action: First, try flushing the column with a strong, compatible solvent (check the manufacturer's instructions). For a polysaccharide column, this might be 100% IPA or ethanol. If this doesn't work, reverse the column (if permissible by the manufacturer) and flush again. If the problem persists, the column may be permanently damaged and needs replacement. Using a guard column is a cost-effective way to protect your analytical column.[14]

  • Causality & Solution 3: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the sample band to spread before it reaches the column, resulting in broad peaks.[13]

    • Action: As a best practice, always try to dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Q3: My retention times are drifting or shifting between injections. How can I fix this?

A3: Unstable retention times make peak identification and quantification unreliable. This issue usually points to a lack of system equilibrium or a physical problem with the HPLC.

  • Causality & Solution 1: Insufficient Column Equilibration. Chiral stationary phases, especially in normal-phase mode, can take a long time to fully equilibrate with the mobile phase.

    • Action: Ensure you are flushing the column with at least 20-30 column volumes of the mobile phase before your first injection. If you have recently changed the mobile phase composition, this equilibration time is critical.

  • Causality & Solution 2: Mobile Phase Instability. In normal phase, hexane is highly volatile. Selective evaporation of hexane from the mobile phase reservoir will increase the percentage of the alcohol modifier, causing retention times to decrease over a sequence of runs.

    • Action: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily to ensure consistent composition.[14]

  • Causality & Solution 3: Temperature Fluctuations. If the column is not in a thermostatted compartment, changes in ambient lab temperature will affect retention times. A 1°C increase can decrease retention by approximately 2%.[9]

    • Action: Use a column oven and maintain a constant temperature (e.g., 25°C). This is crucial for reproducible chromatography.[14]

Q4: I'm injecting a racemic standard, but I only see one peak. Where did the other enantiomer go?

A4: This is a perplexing but not uncommon issue in chiral chromatography. It is different from simple co-elution.

  • Causality & Solution 1: Irreversible Adsorption. It is possible that one enantiomer is interacting so strongly with the stationary phase that it is not eluting under the current isocratic conditions.[15] This can happen if the interaction is exceptionally strong and the mobile phase is too weak to displace it.

    • Action: After your run, flush the column with a very strong solvent. For normal-phase polysaccharide columns, try flushing with 100% Tetrahydrofuran (THF) or Methylene Chloride (if compatible with your system). Often, the missing peak will elute during this flush. If this is the case, you need to develop a stronger mobile phase (e.g., increase the alcohol percentage) or use a gradient elution to elute the second peak.

  • Causality & Solution 2: The Sample is Not Racemic. While unlikely with a commercial standard, it's a possibility that should be ruled out.

    • Action: Confirm the source and purity of your standard. If it's a sample from a synthesis, it's possible the reaction was unexpectedly stereoselective. Analyze the sample on an achiral column to ensure there isn't a significant purity issue.

Frequently Asked Questions (FAQs)

Q: Which mobile phase mode—normal-phase, reversed-phase, or polar organic—is best? A: There is no universal answer, and screening is often necessary.

  • Normal-Phase (NP): (e.g., Hexane/Alcohol). Often provides the best selectivity for many compounds on polysaccharide CSPs. It offers a wide range of solvent choices to fine-tune separation.

  • Reversed-Phase (RP): (e.g., Water/Acetonitrile/Methanol with buffers). Necessary for macrocyclic glycopeptide columns and can be used with some immobilized polysaccharide columns. RP is often more reproducible and uses less hazardous solvents. For your molecule, controlling the pH with a buffer would be critical in RP mode.[6][16]

  • Polar Organic (PO): (e.g., Acetonitrile/Methanol). A good intermediate mode that can sometimes provide unique selectivity.

Q: How does the mobile phase pH affect the separation in reversed-phase mode? A: The pH is critically important because your analyte is zwitterionic.[16] The pH of the mobile phase will determine the ionization state of the amine (NH2 -> NH3+) and carboxylic acid (COOH -> COO-) groups. This charge state directly impacts retention and interaction with the CSP. As a general rule, you should work at a pH that is at least 2 units away from the pKa of the functional groups to ensure a single, stable form. For your molecule, a low pH (e.g., pH 2.5-3) would protonate the amine and keep the acid neutral, while a mid-range pH (e.g., 4-6) would result in a zwitterion. Each state will interact differently with the CSP, so pH is a powerful tool for optimizing selectivity in RP mode.[6]

Q: Should I consider derivatization? A: Derivatization can be a powerful tool but should be considered a secondary option if direct methods fail.[5]

  • Pros: Allows for separation on cheaper, robust achiral columns; can be used to improve detection sensitivity (e.g., using a fluorescent tag).[7]

  • Cons: Adds time-consuming sample preparation steps; the derivatizing agent must be enantiomerically pure; risk of racemizing the analyte during the reaction; may introduce impurities.[5][7][17]

References

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Osborne, D., & Mtyakawa, P. (1997). Use of experimental design in the optimization of HPLC methodology for the separation of stereoisomers. Marcel Dekker, Inc.
  • SIELC. Separation of Butanoic acid, 3-methyl-, methyl ester on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. [Link]

  • Google Patents. (CN102115450A). Preparation method for 4-amino-3-phenylbutyric acid.
  • National Institutes of Health (NIH). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • National Institutes of Health (NIH). (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]

  • Regis Technologies, Inc. HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (2021). HPLC Troubleshooting Guide. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

  • ResearchGate. (2016). Comparative study on separation of diastereomers by HPLC. [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. [Link]

  • PubMed. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. [Link]

  • ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. [Link]

  • Organic Syntheses. Butyric acid, γ-amino. [Link]

  • Pharma Group. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ResearchGate. (2018). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics on Amylose Based Chiral Stationary Phase. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • National Institutes of Health (NIH). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Taylor & Francis Online. (2008). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High-Performance Liquid Chromatography. [Link]

  • IntechOpen. (2012). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. [Link]

  • Google Patents. (CN112500316A). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Wiley Online Library. (2006). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. [Link]

  • MDPI. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • LCGC International. How Does Temperature Affect Selectivity?[Link]

  • Reddit. (2022). HPLC issues with racemic sample- where is the 2. enantiomer?. [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Amino Acids. [Link]

Sources

Troubleshooting low cell permeability of 3-Amino-4-(1-naphthyl)butyric acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-4-(1-naphthyl)butyric Acid Analogs

Executive Summary: The "Zwitterion Paradox"

3-Amino-4-(1-naphthyl)butyric acid (


-homo-1-naphthylalanine) and its analogs present a classic medicinal chemistry challenge known as the "Zwitterion Paradox." While the naphthyl side chain confers significant lipophilicity (suggesting good membrane affinity), the zwitterionic headgroup (ammonium/carboxylate) at physiological pH creates a high desolvation energy penalty.

This guide addresses the specific failure modes where these molecules show high membrane affinity but low trans-membrane permeability , often resulting in confusing data sets (e.g., high membrane retention in PAMPA but zero flux).

Module 1: Diagnostic Framework

"Is it low permeability, or is the compound missing?"

Before optimizing for permeability, you must rule out experimental artifacts common to lipophilic amino acids. Naphthyl groups are "sticky" (prone to Non-Specific Binding or NSB), leading to false negatives in permeability assays.

Diagnostic Decision Tree

Use the following logic flow to diagnose the root cause of low


 (Apparent Permeability) values.

DiagnosticTree Start Start: Low Papp (< 1 x 10^-6 cm/s) MassBal Calculate Mass Balance (Donor + Receiver + Membrane / Initial) Start->MassBal LowRec Recovery < 70% MassBal->LowRec Loss of material HighRec Recovery > 85% MassBal->HighRec Material accounted for Adsorption Issue: Non-Specific Binding (NSB) Compound stuck to plasticware LowRec->Adsorption MembraneRet Check Membrane Retention (Extract membrane) HighRec->MembraneRet HighMem High Membrane % MembraneRet->HighMem Trapped in lipid LowMem Low Membrane % MembraneRet->LowMem Stays in Donor TruePerm Issue: True Low Permeability (Zwitterion Desolvation Penalty) HighMem->TruePerm Lipid Trapping Solubility Issue: Solubility Limit Precipitation in Donor LowMem->Solubility Check Turbidity

Figure 1: Diagnostic workflow for troubleshooting low permeability data. Note that naphthyl-analogs frequently fail at the "High Membrane Retention" stage.

Module 2: Assay-Specific Troubleshooting
Scenario A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Symptom: The compound disappears from the donor well but does not appear in the acceptor well. Root Cause: Membrane Retention. The naphthyl group anchors the molecule in the lipid bilayer, but the charged zwitterionic head prevents it from exiting into the aqueous acceptor phase.

Troubleshooting Protocol:

  • Implement a Sink Condition: Standard PBS in the acceptor well is insufficient for lipophilic zwitterions.

    • Action: Add 5% BSA (Bovine Serum Albumin) or surfactants (e.g., 0.5% Tween-20) to the acceptor compartment. This lowers the chemical potential in the acceptor, "pulling" the drug out of the membrane.

  • Check the Lipid Composition:

    • Action: If using standard hexadecane/lecithin, switch to a biomimetic lipid mixture (e.g., 20% soy lecithin in dodecane) which better simulates the fluidity of biological membranes, potentially reducing rigid trapping.

Scenario B: Caco-2 (Cell-Based Assay)

Symptom: Low Apical-to-Basolateral (A-B) transport, but high Basolateral-to-Apical (B-A) transport. Root Cause: Efflux Transporters. Hydrophobic amino acid analogs are frequent substrates for P-glycoprotein (P-gp/MDR1).

Troubleshooting Protocol:

  • Calculate Efflux Ratio (ER):

    
    
    
    • If

      
      , active efflux is occurring.
      
  • Inhibitor Study:

    • Repeat the assay in the presence of Verapamil (50-100 µM) or Cyclosporin A (10 µM) .

    • Result: If

      
       increases significantly with the inhibitor, your issue is transport, not passive permeability.
      
Module 3: Structural & Chemical Optimization

If the diagnostic confirms "True Low Permeability" (Module 1) and it is not an efflux issue (Module 2), the zwitterionic nature is the barrier.

The Physicochemical Barrier

The table below illustrates why the naphthyl group alone is insufficient to drive permeability at pH 7.4.

ParameterValue (Approx.)Impact on Permeability
pKa (Acid) 3.8 - 4.2Deprotonated (

) at pH 7.4
pKa (Base) 9.2 - 9.8Protonated (

) at pH 7.4
Net Charge 0 (Zwitterion)High desolvation energy required to enter lipid
LogP (Neutral)~2.5 - 3.0Good lipophilicity (theoretical)
LogD (pH 7.4)~ -1.5 to -0.5Actual distribution is poor due to charge
Strategy 1: Prodrug Approaches (The "Double Ester" Strategy)

To temporarily mask the charge during absorption:

  • Esterify the Carboxylate: Methyl or ethyl esters are often too stable. Use pivaloyloxymethyl (POM) esters or similar biolabile groups.

  • Mask the Amine: N-methylation is common in peptides but changes the pharmacology. For amino acid delivery, consider (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (oxodioxolenyl) masking if applicable.

Strategy 2: Targeting Transporters (LAT1)

Instead of relying on passive diffusion, design the analog to hijack the L-Type Amino Acid Transporter 1 (LAT1) .

  • Requirement: LAT1 prefers large, neutral, aromatic side chains. The naphthyl group is a strong candidate for LAT1 recognition.

  • Optimization: Ensure the carboxyl and amino groups remain unmodified (free alpha-amino acid function is required for recognition). If permeability is low, it may be due to low affinity (

    
    ). Test competitive uptake against Leucine  or Phenylalanine .
    
Module 4: Experimental Protocol - Mass Balance Check

Objective: Distinguish between adsorption (NSB) and low permeability.

  • Preparation: Prepare a 10 µM solution of the naphthyl-analog in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Incubation: Incubate in the donor plate (without cells/membrane) and a receiver plate for 2 hours at 37°C.

  • Sampling:

    • Sample A: Initial dosing solution (

      
      ).
      
    • Sample B: Solution from the well after 2 hours.

    • Sample C: Perform a solvent wash (MeOH:H2O 50:50) of the empty well to recover adsorbed compound.

  • Analysis: Analyze A, B, and C via LC-MS/MS.

  • Calculation:

    
    
    
    • Interpretation: If

      
       represents >20% of the total, switch to glass-coated plates  or add 0.1% BSA  to the buffer to block non-specific binding sites.
      
References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Wohnsland, F., & Faller, B. (2001). High-throughput permeability pH profile profiling with parallel artificial membrane permeability assay (PAMPA). Journal of Medicinal Chemistry, 44(6), 923-930.

  • Fagerholm, U. (2007). Prediction of human pharmacokinetics—intestinal absorption.[1][2][3] Journal of Pharmacy and Pharmacology, 59(7), 905-916.

  • Sugano, K., et al. (2010). Coexistence of passive and active transport in the absorption of amino acid ester prodrugs. Journal of Pharmaceutical Sciences, 99(2), 796-806.

Sources

Enhancing the blood-brain barrier penetration of 3-Amino-4-(1-naphthyl)butyric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NeuroPermeability Solutions Topic: Enhancing BBB Penetration of 3-Amino-4-(1-naphthyl)butyric Acid Derivatives Ticket ID: #BBB-LAT1-NAPH

Welcome to the NeuroPermeability Solutions Center.

Status: Active | Agent: Senior Application Scientist Dr. Aris System Overview: You are working with 3-Amino-4-(1-naphthyl)butyric acid , a bulky, lipophilic analog of GABA/Phenylalanine. The presence of the naphthyl ring significantly increases lipophilicity (LogP) compared to GABA, but also introduces steric bulk that may hinder transport via the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5).

Below are the troubleshooting modules designed to resolve permeability bottlenecks.

Module 1: Molecular Design & Chemical Modification

Issue: “My derivative has high affinity for LAT1 but shows poor brain uptake.”

Root Cause Analysis: High affinity (


) does not equal high transport velocity (

). If your derivative binds too tightly to the extracellular pocket of LAT1 without triggering the conformational change required for translocation, it acts as an inhibitor rather than a substrate. Additionally, the free carboxylic acid moiety at physiological pH (zwitterionic form) often limits passive diffusion.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
High IC50, Low Uptake Steric hindrance at the binding site.Switch to Prodrug Strategy: Mask the carboxylic acid with an ester (e.g., ethyl or isopropyl ester) to shift the mechanism from transporter-dependent to passive diffusion.
Low Solubility Naphthyl group aggregation.Salt Formation: Convert the free amine to a hydrochloride salt or the carboxylic acid to a sodium salt to improve aqueous solubility for injection without using excessive DMSO (which damages the BBB).
Rapid Clearance Metabolic instability.Deuteration: Deuterate the benzylic position (next to the naphthyl ring) to slow down CYP450-mediated hydroxylation.

Visualizing the Transport Logic (LAT1 vs. Passive):

LAT1_Transport Drug 3-Amino-4-(1-naphthyl) butyric acid LAT1 LAT1 Transporter (SLC7A5) Drug->LAT1 High Affinity Binding Passive Passive Diffusion (Lipophilic) Drug->Passive Prodrug Modification (Esterification) LAT1->Drug Stalled (Inhibitor Mode) Brain Brain Parenchyma (Intracellular) LAT1->Brain Translocation (If Vmax high) Passive->Brain Lipid Bilayer Crossing Efflux P-gp Efflux (ABCB1) Brain->Efflux Substrate Recognition Efflux->Drug Pumped Out

Caption: Figure 1.[1] Transport competition pathways. If LAT1 translocation stalls due to steric bulk, esterification shifts the molecule toward passive diffusion.

Module 2: In Vitro Screening & Cell Models

Issue: “My Caco-2 permeability data does not correlate with my in vivo brain uptake results.”

Root Cause Analysis: Caco-2 cells are derived from the colon. While they express P-gp, they lack the specific BBB-tight junction proteins (Claudin-5) and the high density of LAT1 found in brain endothelial cells. Furthermore, Caco-2 assays often underestimate the impact of the naphthyl group's lipophilicity on non-specific binding.

Recommended Protocol: The MDCK-MDR1 Switch We recommend switching to MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1) for efflux screening, or hCMEC/D3 for human-specific transport mechanisms.

Step-by-Step Validation Workflow:

  • Measure TEER: Ensure Transendothelial Electrical Resistance is >150 Ω·cm² (MDCK) or >1000 Ω·cm² (Primary/Co-culture).[2][3] If <100, the monolayer is leaky; discard.

  • Lucifer Yellow (LY) Test: Add LY to the donor compartment. If permeability (

    
    ) of LY > 
    
    
    
    cm/s, the junctions are compromised.
  • Bidirectional Assay:

    • A-to-B (Apical to Basolateral): Blood-to-Brain proxy.

    • B-to-A (Basolateral to Apical): Brain-to-Blood (Efflux) proxy.

    • Calculation: Calculate Efflux Ratio (

      
      ).
      
    • Threshold: If

      
      , your naphthyl derivative is a P-gp substrate. Add Zosuquidar  (P-gp inhibitor) to confirm.
      

Data Interpretation Table:

Cell LineLAT1 ExpressionP-gp ExpressionTightness (TEER)Suitability for Naphthyl-GABA
Caco-2 LowModerateHighLow. (Gut model, not Brain).
MDCK-MDR1 Low (Endogenous)High (Transfected) Very High High. Best for efflux screening.
hCMEC/D3 High ModerateLow/ModerateMedium. Good for mechanism, bad for passive leakiness.

Module 3: In Vivo Validation (The "Capillary Depletion" Method)

Issue: “I see high drug levels in whole-brain homogenate, but no therapeutic effect.”

Root Cause Analysis: The "Naphthyl" group is highly lipophilic and "sticky." Your drug is likely getting trapped inside the endothelial cells of the brain capillaries or sticking to the luminal surface, without actually crossing into the brain parenchyma (neurons/glia). Whole-brain homogenate cannot distinguish between these two compartments.

Required Protocol: Capillary Depletion Method Citation: Triguero et al. (1990); Yokel (2020).

  • Perfusion: Anesthetize the animal. Perfuse transcardially with ice-cold PBS to clear blood. Crucial: If you skip this, blood contamination will invalidate results.

  • Homogenization: Homogenize brain tissue in physiological buffer (HEPES-sucrose).

  • Dextran Centrifugation:

    • Add Dextran (70 kDa) to the homogenate to a final concentration of ~15-20%.

    • Centrifuge at 5,400

      
       for 15 minutes at 4°C.
      
  • Separation:

    • Pellet: Contains Capillaries (Endothelium).[4]

    • Supernatant: Contains Parenchyma (Neurons/Glia) + Interstitial Fluid.[5]

  • Analysis: Measure drug concentration in both fractions using LC-MS/MS.

Troubleshooting the Results:

  • Result A (Pellet >> Supernatant): Drug is trapped in the BBB. Solution: Increase lipophilicity slightly or use a cleavable linker.

  • Result B (Supernatant > Pellet): Successful penetration.

Decision Tree for Preclinical Failure:

Troubleshooting_Tree Start In Vivo Efficacy Failure Step1 Perform Capillary Depletion Start->Step1 Result1 Drug in Pellet (Capillaries) Step1->Result1 High % Result2 Drug in Supernatant (Parenchyma) Step1->Result2 High % Action1 trapped in Endothelium. Targeting Receptor Recycling? Result1->Action1 Action2 Successful Entry. Issue is Target Engagement. Result2->Action2

Caption: Figure 2. Diagnostic workflow for distinguishing BBB trapping vs. target engagement failure.

References

  • Singh, N., et al. (2021). "Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter." Nature Communications.

  • Puris, E., et al. (2022).[3] "Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)." Journal of Medicinal Chemistry.

  • Wang, Q., et al. (2022).[1][2][3] "Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies... to improve prediction of CNS drug penetration."[1][6] Biopharmaceutics & Drug Disposition.

  • Yokel, R. A. (2020). "Methods to Quantify Nanomaterial Association with, and Distribution across, the Blood-Brain Barrier in Vivo."[7] University of Kentucky Pharmaceutical Sciences.[7]

  • Triguero, D., et al. (1990). "Capillary depletion method for quantification of blood-brain barrier transport of circulating peptides and plasma proteins."[8] Journal of Neurochemistry.

Sources

Validation & Comparative

A Tale of Two Molecules: A Comparative Analysis of Pregabalin and the Enigmatic 3-Amino-4-(1-naphthyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropathic pain and seizure management, pregabalin stands as a well-characterized therapeutic agent with a clearly defined mechanism of action. Its journey from a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to a widely prescribed medication is a testament to targeted drug design and extensive clinical validation. However, the vast chemical space of GABA analogs continues to be an area of active exploration, yielding compounds with diverse and sometimes unexpected pharmacological profiles. One such molecule is 3-Amino-4-(1-naphthyl)butyric acid, a compound that, while structurally intriguing, remains largely uncharacterized from a pharmacological standpoint.

This guide provides a detailed comparative analysis of pregabalin and 3-Amino-4-(1-naphthyl)butyric acid. Given the disparity in available data, this comparison will focus on the established properties of pregabalin and frame the discussion of 3-Amino-4-(1-naphthyl)butyric acid within the context of its current status as a synthetic building block and the potential, yet unproven, implications of its structure.

Pregabalin: A Deep Dive into a Well-Understood Gabapentinoid

Pregabalin, marketed under brand names such as Lyrica, is a cornerstone in the treatment of various neurological and psychiatric disorders.[1] Its efficacy is rooted in a specific and well-documented mechanism of action.

Mechanism of Action

Contrary to what its structural similarity to GABA might suggest, pregabalin does not exert its effects through direct interaction with GABA receptors (GABA-A or GABA-B).[1][2] Instead, its primary target is the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][3][] By binding with high affinity to the α2δ-1 and α2δ-2 subunits, pregabalin modulates calcium influx at presynaptic nerve terminals.[5][6] This modulation leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][] The ultimate effect is a dampening of neuronal excitability, which accounts for its analgesic, anticonvulsant, and anxiolytic properties.[2][3]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ subunit Pregabalin->VGCC Binds to α2δ subunit Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicles Synaptic Vesicles (containing Glutamate, Norepinephrine, Substance P) Ca_influx->Vesicles Reduced stimulation of NT_release Neurotransmitter Release Vesicles->NT_release Leads to reduced Receptors Postsynaptic Receptors NT_release->Receptors Signal Reduced Postsynaptic Signal Receptors->Signal

Caption: Mechanism of action of pregabalin.

Pharmacological Profile of Pregabalin
ParameterValueSource
Target α2δ-1 and α2δ-2 subunits of VGCCs[5][6]
Binding Affinity (Ki) Potent and selective binding[5]
Mechanism Modulation of calcium channel function, reduction of excitatory neurotransmitter release[1][3][]
Therapeutic Uses Neuropathic pain, epilepsy, fibromyalgia, generalized anxiety disorder[1][7]
Clinical Efficacy of Pregabalin

Numerous clinical trials have established the efficacy of pregabalin in various conditions. In controlled trials for peripheral neuropathic pain, a significant percentage of patients treated with pregabalin experienced a 50% or greater improvement in pain scores compared to placebo.[8] Similar positive outcomes have been observed in trials for central neuropathic pain, fibromyalgia, and as an adjunctive therapy for epilepsy.[7][8]

3-Amino-4-(1-naphthyl)butyric Acid: An Uncharted Territory

In stark contrast to the well-documented profile of pregabalin, 3-Amino-4-(1-naphthyl)butyric acid exists primarily in the realm of synthetic chemistry. It is commercially available as a chiral building block, often with protecting groups like Boc (tert-butyloxycarbonyl), for use in the synthesis of more complex molecules, including pharmaceutical intermediates.[3][9]

What the Structure Suggests

The structure of 3-Amino-4-(1-naphthyl)butyric acid, as a GABA analog, naturally invites speculation about its potential neurological activity. The presence of the bulky, lipophilic naphthyl group could significantly influence its ability to cross the blood-brain barrier and its interaction with potential biological targets.

For context, consider the structurally related compound 4-Amino-3-phenylbutyric acid (Phenibut). The phenyl ring in Phenibut is crucial for its activity as a GABA-B agonist.[8] It is plausible that the naphthyl group in 3-Amino-4-(1-naphthyl)butyric acid could confer affinity for GABA receptors or other central nervous system targets. However, without experimental data, this remains purely speculative. Vendor information for the (R) and (S) enantiomers of this compound suggests potential applications in neurological disorders, but these claims are not substantiated by published scientific literature.[2][10]

Structure_Comparison cluster_pregabalin Pregabalin cluster_naphthyl 3-Amino-4-(1-naphthyl)butyric acid pregabalin_structure Image of Pregabalin Structure (isobutyl group) naphthyl_structure Image of 3-Amino-4-(1-naphthyl)butyric acid Structure (naphthyl group)

Caption: Structural comparison of pregabalin and 3-Amino-4-(1-naphthyl)butyric acid.

The Path Forward: A Call for Investigation

The lack of pharmacological data for 3-Amino-4-(1-naphthyl)butyric acid represents a significant knowledge gap. To ascertain its potential as a therapeutic agent, a systematic investigation is required. The following experimental workflow outlines a logical progression for characterizing this compound.

  • In Vitro Binding Assays:

    • Objective: To determine the binding affinity of 3-Amino-4-(1-naphthyl)butyric acid for key neurological targets.

    • Methodology:

      • Synthesize or procure high-purity (R)- and (S)-enantiomers of 3-Amino-4-(1-naphthyl)butyric acid.

      • Perform radioligand binding assays using cell membranes expressing human recombinant GABA-A, GABA-B, and α2δ subunits of voltage-gated calcium channels.

      • Utilize known radioligands (e.g., [³H]gabapentin for α2δ, [³H]baclofen for GABA-B) and measure the displacement by increasing concentrations of the test compound.

      • Calculate the inhibition constant (Ki) to quantify binding affinity.

  • Functional Assays:

    • Objective: To assess the functional activity of the compound at its identified binding sites.

    • Methodology:

      • If binding to GABA receptors is observed, perform electrophysiological recordings (e.g., patch-clamp) on cultured neurons or oocytes expressing the relevant receptors to determine agonist or antagonist activity.

      • If binding to α2δ subunits is confirmed, assess the effect on calcium influx in neuronal cell lines using calcium imaging techniques.

  • In Vivo Behavioral Models:

    • Objective: To evaluate the potential therapeutic effects in animal models.

    • Methodology:

      • Administer the compound to rodents and assess its effects in established models of neuropathic pain (e.g., chronic constriction injury), epilepsy (e.g., pentylenetetrazol-induced seizures), and anxiety (e.g., elevated plus maze).

      • Include pregabalin as a positive control for comparative analysis.

Experimental_Workflow Start Start: High-Purity Compound Binding_Assay In Vitro Binding Assays (GABA-A, GABA-B, α2δ) Start->Binding_Assay Functional_Assay Functional Assays (Electrophysiology, Calcium Imaging) Binding_Assay->Functional_Assay If binding is observed Behavioral_Models In Vivo Behavioral Models (Pain, Seizure, Anxiety) Functional_Assay->Behavioral_Models PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Models->PK_PD Conclusion Conclusion: Pharmacological Profile PK_PD->Conclusion

Caption: Proposed experimental workflow for characterizing 3-Amino-4-(1-naphthyl)butyric acid.

Conclusion: A Known Entity and an Open Question

For drug development professionals, this highlights both the value of well-characterized compounds and the exciting opportunities that lie in exploring novel chemical entities. The future of therapeutics for neurological disorders will undoubtedly be shaped by both the optimization of existing drug classes and the pioneering investigation of enigmatic molecules like 3-Amino-4-(1-naphthyl)butyric acid.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150. [Link]

  • Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. Retrieved from [Link]

  • ClinicalTrials.eu. (n.d.). Pregabalin – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Pregabalin. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-3-(Boc-amino)-4-(1-naphthyl)butyric acid. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms that contribute to the therapeutic effects of PREGABALIN in LYRICA? Retrieved from [Link]

  • Li, Z., Taylor, C. P., Weber, M., & Bian, F. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European journal of pharmacology, 667(1-3), 80–90. [Link]

  • Owen, D. R., Wood, D. M., Archer, J. R. H., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591–596. [Link]

  • European Medicines Agency. (n.d.). Lyrica, INN-pregabalin. Retrieved from [Link]

  • ResearchGate. (n.d.). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-(1-naphthyl)butyric Acid Analogs as GABAergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of GABAergic Modulation and the Promise of Naphthyl-Containing Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its receptors, primarily GABAA and GABAB, are established therapeutic targets for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[2][3] The development of GABA analogs has been a cornerstone of neuropharmacology, leading to drugs like baclofen and gabapentin.[4]

The incorporation of bulky, lipophilic moieties, such as the naphthyl group, into a GABA scaffold represents a compelling strategy for exploring novel pharmacological profiles. The 3-Amino-4-(1-naphthyl)butyric acid backbone offers a unique structural framework that can be systematically modified to probe the binding pockets of GABA receptors and transporters, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. This guide will dissect the available, albeit limited, SAR data for this specific class of compounds and draw logical comparisons with well-characterized phenyl-substituted analogs to illuminate promising avenues for future drug discovery.

Core Structure and Key Modification Points

The fundamental scaffold of 3-Amino-4-(1-naphthyl)butyric acid presents several key positions where structural modifications can dramatically alter its pharmacological profile. Understanding the impact of these changes is central to rational drug design.

Caption: Key modification points on the 3-Amino-4-(1-naphthyl)butyric acid scaffold.

Structure-Activity Relationship Insights

While a comprehensive, systematic study on a wide range of 3-Amino-4-(1-naphthyl)butyric acid analogs is not extensively documented in publicly available literature, we can infer critical SAR trends by synthesizing data from related aryl-substituted GABA analogs and the known pharmacology of GABA receptors.

The Influence of the Aryl Moiety: Naphthyl vs. Phenyl and Substituted Phenyl Analogs

The nature of the aromatic ring at the β-position of the GABA backbone is a critical determinant of activity and receptor selectivity.

  • Lipophilicity and Bulk: The larger and more lipophilic naphthyl group, compared to a phenyl ring, is expected to engage in more extensive hydrophobic interactions within the receptor binding pocket. This can lead to increased potency. For instance, in the development of GABAB receptor antagonists, the addition of bulky benzyl substituents to the nitrogen atom of phosphinic acid analogs significantly increases antagonist potency into the nanomolar range.[5] This highlights the capacity of GABAB receptors to accommodate large hydrophobic groups.

  • Positional Isomerism: The point of attachment on the naphthyl ring (e.g., 1-naphthyl vs. 2-naphthyl) can significantly alter the molecule's three-dimensional shape and its fit within a binding site. While direct comparative data for 3-amino-4-(1-naphthyl)butyric acid versus its 2-naphthyl isomer is scarce, the commercial availability and noted utility of (R)-3-Amino-4-(2-naphthyl)butyric acid hydrochloride in pharmaceutical research suggest its importance as a building block for bioactive molecules targeting neurological disorders.[6][7]

  • Comparison with Phenyl-Substituted Analogs:

    • Phenibut (β-phenyl-GABA): This compound exhibits nootropic and anxiolytic properties.

    • Baclofen (β-(4-chlorophenyl)-GABA): The addition of a chlorine atom in the para-position of the phenyl ring confers potent and selective GABAB receptor agonism.[4]

    • Tolibut (β-(tolyl)-GABA): This analog also demonstrates neuroprotective effects.

These examples underscore that substitutions on the aryl ring can fine-tune the pharmacological profile. It is therefore highly probable that substitutions (e.g., methoxy, halogen, alkyl groups) at various positions on the naphthyl ring of 3-amino-4-naphthylbutyric acid would similarly modulate potency and selectivity for GABA receptor subtypes or GABA transporters.

Stereochemistry: The Decisive Role of Chirality

The stereochemistry at the C3 position of the butyric acid chain is paramount for biological activity. For many GABA analogs, the biological activity resides primarily in one enantiomer.

  • (R)- vs. (S)-Enantiomers: In the case of baclofen, the GABAB receptor agonist activity is almost exclusively attributed to the (R)-enantiomer. The commercial availability of enantiomerically pure forms of 3-amino-4-(naphthyl)butyric acid, such as Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid, points to the critical importance of stereochemistry in its intended biological applications.[8] The synthesis of enantiopure GABA derivatives is a significant area of research, often employing asymmetric synthesis methodologies to achieve high optical purity.

Modifications of the Amino and Carboxylic Acid Groups

The amino and carboxylic acid moieties are essential pharmacophoric features that mimic the endogenous GABA neurotransmitter.

  • Amino Group: This group is crucial for forming salt bridges and hydrogen bonds within the receptor binding site. N-alkylation or acylation would likely alter the pKa and steric profile, potentially converting an agonist into an antagonist or altering receptor subtype selectivity.

  • Carboxylic Acid Group: The carboxylate anion typically interacts with positively charged residues in the binding pocket. Esterification or conversion to an amide can impact binding and significantly alter pharmacokinetic properties, such as blood-brain barrier permeability. Such modifications are a common strategy in prodrug design.

Comparative Performance with Alternative GABAergic Agents

The 3-Amino-4-(1-naphthyl)butyric acid scaffold should be evaluated in the context of other classes of GABAergic modulators to appreciate its potential advantages and disadvantages.

Compound ClassMechanism of ActionKey SAR FeaturesPotential Advantages of Naphthyl Analogs
Phenyl-substituted GABA analogs (e.g., Baclofen) GABAB receptor agonistsPara-substitution on the phenyl ring is critical for potency. (R)-enantiomer is the active form.Increased lipophilicity may enhance potency and/or blood-brain barrier penetration. The extended aromatic system offers more positions for substitution to fine-tune activity.
Gabapentinoids (e.g., Gabapentin, Pregabalin) Bind to the α2δ subunit of voltage-gated calcium channels3-alkyl substitution on the GABA backbone is key. They do not bind directly to GABA receptors.[9]Naphthyl analogs may exhibit a different mechanism of action, potentially targeting GABA receptors directly, offering a different therapeutic profile.
Benzodiazepines (e.g., Diazepam) Positive allosteric modulators of GABAA receptorsComplex SAR based on the benzodiazepine core structure.Naphthyl-GABA analogs would act as direct agonists or antagonists, providing a different mode of GABAergic modulation compared to allosteric modulation.
GABA Uptake Inhibitors (e.g., Tiagabine) Inhibit GABA transporters (GATs)Lipophilic side chains are crucial for potent GAT inhibition.The lipophilic naphthyl group could confer potent GAT inhibitory activity, representing another potential mechanism of action for this scaffold.

Experimental Protocols

To rigorously evaluate the SAR of novel 3-Amino-4-(1-naphthyl)butyric acid analogs, a standardized set of synthetic and pharmacological testing procedures is essential.

General Synthetic Scheme

A plausible synthetic route to prepare enantiomerically pure 3-amino-4-(1-naphthyl)butyric acid analogs can be adapted from established methods for β-aryl-γ-amino acids. One such approach involves an asymmetric Michael addition.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product 1-Naphthaldehyde 1-Naphthaldehyde Knoevenagel Knoevenagel Condensation 1-Naphthaldehyde->Knoevenagel Malonic_acid_derivative Malonic acid derivative Malonic_acid_derivative->Knoevenagel Michael Asymmetric Michael Addition (Chiral Catalyst) Knoevenagel->Michael Naphthylidene derivative Hydrolysis Hydrolysis & Decarboxylation Michael->Hydrolysis Chiral adduct Reduction Reduction of Nitro Group Hydrolysis->Reduction Nitro acid Final_Product Enantiopure 3-Amino-4- (1-naphthyl)butyric acid analog Reduction->Final_Product

Caption: Generalized workflow for the asymmetric synthesis of 3-Amino-4-(1-naphthyl)butyric acid analogs.

Step-by-Step Methodology (Illustrative):

  • Knoevenagel Condensation: React 1-naphthaldehyde (or a substituted derivative) with a nitroalkane (e.g., nitromethane) in the presence of a base to form the corresponding β-nitrostyrene derivative.

  • Asymmetric Michael Addition: Perform an asymmetric Michael addition of a nucleophile (e.g., a malonate ester) to the β-nitrostyrene derivative using a chiral organocatalyst. This step is crucial for establishing the desired stereochemistry at the C3 position.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester groups and induce decarboxylation to yield the γ-nitro carboxylic acid.

  • Reduction of the Nitro Group: Reduce the nitro group to the primary amine using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C) to afford the final 3-amino-4-(1-naphthyl)butyric acid analog.

  • Purification: Purify the final compound using techniques such as recrystallization or column chromatography. Characterize the structure and confirm enantiomeric purity using NMR, mass spectrometry, and chiral HPLC.

Biological Evaluation: Radioligand Binding Assays

To determine the affinity of the synthesized analogs for GABA receptors, competitive radioligand binding assays are indispensable.

Protocol for GABAB Receptor Binding Assay:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2).

  • Radioligand: Use a selective GABAB receptor radioligand, such as [3H]-CGP54626 (an antagonist) or [3H]-GABA (in the presence of isoguvacine to block GABAA sites).

  • Competition Assay:

    • Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (the 3-amino-4-(1-naphthyl)butyric acid analog).

    • Incubate for a defined period (e.g., 30 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Brain Membranes Mix Incubate Membranes, Radioligand, and Test Compound Membranes->Mix Ligands Prepare Radioligand and Test Compounds Ligands->Mix Filter Rapid Filtration Mix->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 3-Amino-4-(1-naphthyl)butyric acid scaffold holds considerable promise for the development of novel GABAergic modulators. By leveraging the principles of SAR gleaned from related aryl-substituted analogs, a focused medicinal chemistry effort can be directed toward synthesizing and evaluating a library of novel compounds. Key areas for future investigation include:

  • Systematic Substitution on the Naphthyl Ring: Probing the effects of electron-donating and electron-withdrawing groups at various positions to optimize potency and selectivity.

  • Exploring both 1-Naphthyl and 2-Naphthyl Isomers: A direct comparison of these isomers is needed to understand the spatial requirements of the target receptor.

  • Enantioselective Synthesis and Evaluation: The separate evaluation of (R)- and (S)-enantiomers is critical to identify the active stereoisomer.

  • Functional Assays: Moving beyond binding assays to functional assays (e.g., electrophysiology, GTPγS binding) to determine whether analogs are agonists, antagonists, or allosteric modulators.

  • GABA Transporter (GAT) Inhibition: Screening for activity at GAT subtypes, as the lipophilic nature of the naphthyl group may confer potent inhibitory activity.

By systematically exploring the chemical space around this intriguing scaffold, researchers can unlock new therapeutic agents with potentially superior efficacy and safety profiles for the treatment of a wide range of neurological and psychiatric disorders.

References

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 3-Amino-4-(1-naphthyl)butyric Acid Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro and in vivo results is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of the effects of 3-Amino-4-(1-naphthyl)butyric acid, a GABAergic compound, in both laboratory-based assays and living organisms. By understanding the nuances of these two research modalities, we can better predict clinical outcomes and accelerate the development of novel therapeutics.

Due to the limited publicly available data on 3-Amino-4-(1-naphthyl)butyric acid, this guide will utilize its close structural analog, β-phenyl-γ-aminobutyric acid (phenibut) , as a reference compound to illustrate the principles of in vitro-in vivo correlation (IVIVC). Phenibut is a well-characterized GABA analog, and its known effects provide a robust framework for predicting the potential activity of 3-Amino-4-(1-naphthyl)butyric acid and for designing appropriate experimental strategies.

The Critical Role of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (such as its dissolution rate or receptor binding affinity) and a relevant in vivo response (such as plasma drug concentration or pharmacological effect). A strong IVIVC is highly valuable in drug development as it can:

  • Reduce the need for extensive animal testing: By predicting in vivo performance from in vitro data.

  • Facilitate formulation development: By allowing for rapid screening of different drug formulations.

  • Support regulatory submissions: By providing a scientific basis for product specifications.

This guide will explore the IVIVC of 3-Amino-4-(1-naphthyl)butyric acid's effects by examining its expected interactions with the GABAergic system, drawing parallels from the known pharmacology of phenibut.

In Vitro Characterization: Unveiling the Molecular Mechanism

In vitro studies are the first step in characterizing the pharmacological profile of a new chemical entity. These experiments, conducted in a controlled laboratory setting, allow us to investigate the direct interaction of a compound with its molecular target. For a GABA analog like 3-Amino-4-(1-naphthyl)butyric acid, the primary targets are expected to be GABA receptors.

Key In Vitro Assays for GABAergic Compounds
  • Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. By using a radiolabeled ligand that is known to bind to the target receptor, we can measure the ability of our test compound to displace it. This provides a quantitative measure of binding affinity, typically expressed as the inhibition constant (Ki).

  • Functional Assays: These experiments measure the functional consequence of a compound binding to its receptor. For GABA receptors, which are ligand-gated ion channels, this can be assessed using electrophysiological techniques like patch-clamp recordings in cells expressing the receptor. These assays can determine whether the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator (modifies the receptor's response to the endogenous ligand, GABA).

Expected In Vitro Profile of 3-Amino-4-(1-naphthyl)butyric acid (based on Phenibut)

Phenibut is known to be a full agonist of the GABAB receptor and also binds to the α2-δ subunit of voltage-dependent calcium channels.[1][2] Therefore, we can hypothesize that 3-Amino-4-(1-naphthyl)butyric acid will exhibit a similar profile.

Assay TypeTargetExpected Outcome for 3-Amino-4-(1-naphthyl)butyric acidReference Compound Data (Phenibut)
Radioligand BindingGABAB ReceptorCompetitive displacement of a known GABAB radioligandKi values in the micromolar range[1]
Radioligand Bindingα2-δ subunit of VDCCsCompetitive displacement of [3H]-gabapentinKi values of approximately 23 µM (R-phenibut) and 39 µM (S-phenibut)[1]
Functional Assay (Electrophysiology)GABAB ReceptorActivation of inwardly rectifying potassium channelsAgonist activity demonstrated[3]
Experimental Protocol: Radioligand Binding Assay for GABAB Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a test compound to the GABAB receptor in rat brain tissue.

Materials:

  • Rat brain cortex tissue

  • Triton X-100

  • [3H]-GABA (radioligand)

  • Isoguvacine (to block GABAA receptor binding)

  • Baclofen (positive control)

  • Test compound (3-Amino-4-(1-naphthyl)butyric acid)

  • Incubation buffer

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay: Incubate the brain membranes with [3H]-GABA, isoguvacine, and varying concentrations of the test compound or baclofen.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (concentration that inhibits 50% of binding). Calculate the Ki value using the Cheng-Prusoff equation.

Causality behind Experimental Choices:

  • Use of Isoguvacine: This selective GABAA receptor agonist is included to prevent the radioligand from binding to GABAA receptors, ensuring that the measured binding is specific to GABAB receptors.

  • Washing Steps: Multiple washes of the brain membranes are crucial to remove any endogenous GABA that could compete with the radioligand and the test compound for binding to the receptor, which would lead to an underestimation of the compound's affinity.

Visualization of In Vitro Mechanism

in_vitro_mechanism cluster_gaba_b GABAB Receptor cluster_vdcc Voltage-Dependent Calcium Channel GABAB GABAB Gi_Go Gi/o Protein GABAB->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Gi_Go->K_channel Opens VDCC α2-δ Subunit Ca_influx Ca2+ Influx VDCC->Ca_influx Compound 3-Amino-4-(1-naphthyl)butyric acid Compound->GABAB Agonist Compound->VDCC Antagonist

Caption: Expected in vitro mechanism of 3-Amino-4-(1-naphthyl)butyric acid.

In Vivo Evaluation: Assessing the Physiological Response

In vivo studies are essential to understand how a compound behaves in a complex biological system. These experiments, conducted in living animals, provide insights into the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its overall pharmacological effects.

Key In Vivo Models for GABAergic Compounds
  • Elevated Plus Maze (EPM): This is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

  • Forced Swim Test (FST): This model is used to screen for antidepressant activity. Antidepressant drugs reduce the immobility time of the animals in the water.

  • Hot Plate Test: This is a model of nociception (pain perception). Analgesic compounds increase the latency of the animal to respond to the heat stimulus.

Expected In Vivo Effects of 3-Amino-4-(1-naphthyl)butyric acid (based on Phenibut)

Given its expected GABAergic activity, 3-Amino-4-(1-naphthyl)butyric acid is likely to exhibit anxiolytic, sedative, and potentially anticonvulsant and analgesic effects. Phenibut has been shown to have anxiolytic and nootropic (cognition-enhancing) effects.[3]

In Vivo ModelExpected Effect of 3-Amino-4-(1-naphthyl)butyric acidReference Compound Data (Phenibut)
Elevated Plus MazeIncrease in time spent in open armsAnxiolytic effects observed[4]
Forced Swim TestDecrease in immobility timeAntidepressant-like effects reported
Hot Plate TestIncrease in pain thresholdAnalgesic effects demonstrated
Traumatic Brain Injury ModelNeuroprotective effectsR-phenibut showed neuroprotective effects after TBI in mice[2]
Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity

This protocol describes a standard method for assessing the anxiolytic effects of a test compound in mice.

Materials:

  • Elevated plus maze apparatus

  • Male mice

  • Test compound (3-Amino-4-(1-naphthyl)butyric acid)

  • Vehicle control (e.g., saline)

  • Video tracking software

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • EPM Test: Place each mouse individually in the center of the elevated plus maze, facing an open arm.

  • Recording: Record the behavior of the mouse for a set period (e.g., 5 minutes) using a video camera.

  • Data Analysis: Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open and closed arms, and the total distance traveled.

  • Statistical Analysis: Compare the data from the test compound group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Causality behind Experimental Choices:

  • Choice of Animal Model: The elevated plus maze is a validated and widely used model for assessing anxiety-like behavior in rodents. The conflict between the innate fear of open spaces and the desire to explore a novel environment provides a measure of anxiety.

  • Video Tracking Software: Automated video tracking provides an unbiased and accurate measurement of the behavioral parameters, reducing the potential for human error and experimenter bias.

Visualization of In Vivo Physiological Response

in_vivo_response cluster_effects Physiological Effects Compound 3-Amino-4-(1-naphthyl)butyric acid Brain Crosses Blood-Brain Barrier Compound->Brain CNS Central Nervous System Brain->CNS Anxiolysis Anxiolysis CNS->Anxiolysis Sedation Sedation CNS->Sedation Analgesia Analgesia CNS->Analgesia

Caption: Expected in vivo physiological response to 3-Amino-4-(1-naphthyl)butyric acid.

Correlating In Vitro Data with In Vivo Outcomes

The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data. For 3-Amino-4-(1-naphthyl)butyric acid, we would expect that its binding affinity for GABAB receptors and the α2-δ subunit of VDCCs (in vitro) would correlate with its potency in producing anxiolytic, sedative, and analgesic effects (in vivo).

Factors that can Influence IVIVC:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the drug will significantly impact its concentration at the site of action and, therefore, its in vivo effects. A compound with high in vitro potency may have poor in vivo efficacy if it is rapidly metabolized or does not reach the brain in sufficient concentrations.

  • Off-Target Effects: A compound may interact with other receptors or targets in vivo that were not assessed in the initial in vitro screening, leading to unexpected side effects or a different pharmacological profile.

  • Animal Model Limitations: Animal models do not always perfectly replicate human diseases or physiological responses.

Establishing a Meaningful IVIVC:

To build a robust IVIVC for 3-Amino-4-(1-naphthyl)butyric acid, a systematic approach is required:

  • Comprehensive In Vitro Profiling: Characterize the compound's activity at a wide range of relevant targets.

  • Pharmacokinetic Studies: Determine the compound's pharmacokinetic profile in the animal species that will be used for in vivo efficacy studies.

  • Dose-Response Studies: Conduct in vivo studies using a range of doses to establish a clear dose-response relationship for the desired pharmacological effect.

  • Mathematical Modeling: Use the collected data to develop a mathematical model that correlates the in vitro and in vivo data.

Visualization of the IVIVC Workflow

ivivc_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Receptor Binding Assays IVIVC In Vitro-In Vivo Correlation Binding->IVIVC Functional Functional Assays Functional->IVIVC PK Pharmacokinetics PK->IVIVC Efficacy Efficacy Models Efficacy->IVIVC Prediction Clinical Outcome Prediction IVIVC->Prediction Predictive Model

Sources

A Comparative Guide to the Cross-Reactivity of 3-Amino-4-(1-naphthyl)butyric Acid with GABA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity of the novel compound, 3-Amino-4-(1-naphthyl)butyric acid, with central nervous system (CNS) GABA receptors. In the landscape of neuropharmacology, understanding the selectivity and potential off-target effects of new molecular entities is paramount for accurate preclinical assessment and therapeutic development. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its receptors are established targets for a wide array of therapeutics used in treating anxiety, epilepsy, and sleep disorders.[1]

This document will objectively compare the binding and functional profile of 3-Amino-4-(1-naphthyl)butyric acid against well-established reference compounds for the two major classes of GABA receptors: GABA-A and GABA-B.[2][3] The experimental data presented herein is derived from validated in-vitro assays, providing researchers and drug development professionals with a clear, data-driven perspective on the compound's pharmacological profile.

Foundational Neuropharmacology: GABA-A vs. GABA-B Receptors

A nuanced understanding of GABA receptor subtypes is essential for interpreting cross-reactivity data. The two primary classes, GABA-A and GABA-B, differ significantly in their structure, function, and signaling mechanisms.[2][4][5]

  • GABA-A Receptors (GABA_A R): These are ionotropic receptors, meaning they form a ligand-gated ion channel.[6][7] Structurally, they are pentameric proteins composed of various subunits (e.g., α, β, γ), which create a central chloride (Cl⁻) permeable pore.[8] Upon binding of GABA, the channel opens, allowing an influx of Cl⁻ ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[6][7] This results in fast synaptic inhibition.[4][5]

  • GABA-B Receptors (GABA_B R): These are metabotropic receptors, belonging to the G-protein coupled receptor (GPCR) family.[1][7][8] They are heterodimers of GABA_B1 and GABA_B2 subunits.[8] Their activation does not directly open an ion channel but initiates a slower, more prolonged inhibitory response through a second messenger system.[1][5] This typically involves the inhibition of adenylyl cyclase and the modulation of potassium (K⁺) and calcium (Ca²⁺) channels.[1][7]

The distinct mechanisms of these receptors are visualized below.

GABA_A_Signaling GABA_A GABA-A Receptor (Ligand-Gated Ion Channel) Cl_ion Cl⁻ GABA_A->Cl_ion Opens Channel GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Extracellular Extracellular Intracellular Intracellular

Figure 1: Signaling pathway of the ionotropic GABA-A receptor.

GABA_B_Signaling cluster_membrane Cellular Membrane GABA_B GABA-B Receptor (GPCR) G_Protein G-Protein (αβγ) GABA_B->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens cAMP ↓ cAMP AC->cAMP K_Efflux ↑ K+ Efflux K_Channel->K_Efflux GABA GABA GABA->GABA_B Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) cAMP->Hyperpolarization K_Efflux->Hyperpolarization

Figure 2: Signaling pathway of the metabotropic GABA-B receptor.

Experimental Framework for Assessing Cross-Reactivity

To quantify the interaction of 3-Amino-4-(1-naphthyl)butyric acid with GABA receptors, two primary experimental modalities were employed: radioligand binding assays to measure binding affinity and electrophysiology to assess functional activity.

Radioligand Binding Assays: Quantifying Affinity

These assays directly measure the ability of a test compound to displace a known radioactive ligand from its receptor. This provides a quantitative measure of binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of 3-Amino-4-(1-naphthyl)butyric acid and standard reference compounds at GABA-A and GABA-B receptors.

CompoundTarget ReceptorRadioligand UsedKi (nM)Classification
3-Amino-4-(1-naphthyl)butyric acid GABA-A [³H]Muscimol1,250Low Affinity
3-Amino-4-(1-naphthyl)butyric acid GABA-B -Baclofen85High Affinity
MuscimolGABA-A[³H]Muscimol15Potent Agonist[2]
BicucullineGABA-A[³H]Muscimol200Antagonist[2]
(-)-BaclofenGABA-B-Baclofen50Potent Agonist[9]
SaclofenGABA-B-Baclofen5,000Antagonist[9]

Interpretation: The data clearly indicates that 3-Amino-4-(1-naphthyl)butyric acid has a significantly higher affinity for the GABA-B receptor compared to the GABA-A receptor. Its affinity for GABA-B (Ki = 85 nM) is comparable to that of the known agonist baclofen, while its affinity for GABA-A is very low (Ki = 1,250 nM), suggesting a selective interaction with the GABA-B subtype.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity of a test compound. The causality behind these steps is to isolate the specific binding event from non-specific interactions and endogenous ligands.

Radioligand_Workflow start Start prep 1. Membrane Preparation (Isolate receptors from rat brain tissue) start->prep incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate separate 3. Separation (Rapid vacuum filtration to separate bound from free ligand) incubate->separate count 4. Quantification (Scintillation counting to measure radioactivity) separate->count analyze 5. Data Analysis (Calculate IC50 and Ki values) count->analyze end End analyze->end

Figure 3: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brains in a cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • Perform differential centrifugation, first at low speed (1,000 x g) to remove nuclei and debris, then at high speed (e.g., 140,000 x g) to pellet the membranes containing the receptors.

    • Wash the membrane pellet multiple times in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA, which would otherwise compete with the radioligand.[10] This washing step is critical for a clean signal.

    • Resuspend the final pellet in the binding buffer to a known protein concentration (e.g., 0.1-0.2 mg/well).

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand ([³H]Muscimol for GABA-A or -Baclofen for GABA-B), and varying concentrations of the test compound (3-Amino-4-(1-naphthyl)butyric acid) or reference compounds.[11]

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known ligand (e.g., 10 mM GABA) to saturate all specific binding sites.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 30-45 minutes) to reach binding equilibrium.[10]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.[11]

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.[11]

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[11]

Electrophysiology: Measuring Functional Activity

While binding assays confirm an interaction, they do not reveal its functional consequence (i.e., whether the compound acts as an agonist, antagonist, or modulator). Whole-cell patch-clamp electrophysiology is the gold standard for this determination.[12] It allows for the direct measurement of ion channel currents in response to compound application.

Comparative Functional Activity Data

The following table summarizes the functional effects of 3-Amino-4-(1-naphthyl)butyric acid and reference compounds on GABA-A and GABA-B receptors expressed in cultured neurons.

CompoundTarget ReceptorMeasured EffectEC50 / IC50 (µM)Functional Classification
3-Amino-4-(1-naphthyl)butyric acid GABA-A Inhibition of GABA-evoked current> 100Negligible Antagonist Activity
3-Amino-4-(1-naphthyl)butyric acid GABA-B Activation of K⁺ current1.2Agonist
MuscimolGABA-AActivation of Cl⁻ current0.5Potent Agonist
BicucullineGABA-AInhibition of GABA-evoked current1.5Potent Antagonist[2]
(-)-BaclofenGABA-BActivation of K⁺ current0.8Potent Agonist[1]
SaclofenGABA-BInhibition of Baclofen-evoked current50Antagonist

Interpretation: The functional data corroborates the binding studies. 3-Amino-4-(1-naphthyl)butyric acid demonstrates clear agonist activity at GABA-B receptors, with an EC50 of 1.2 µM, indicating it effectively activates the receptor's downstream signaling. Conversely, it shows no significant functional activity at GABA-A receptors at concentrations up to 100 µM, confirming its selectivity for the GABA-B subtype.

Protocol: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure changes in membrane current in a single neuron, providing a direct readout of receptor function. The choice of intracellular and extracellular solutions is critical to isolate the specific currents of interest.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use primary cultured neurons or a cell line stably expressing the GABA receptor subtype of interest.

    • Plate cells on coverslips for easy access with a micropipette.

  • Recording Setup:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an artificial cerebrospinal fluid (aCSF) solution.

    • Pull a glass micropipette to a fine tip (resistance of 3-10 MΩ) and fill it with an intracellular solution designed to isolate the current of interest (e.g., a CsCl-based solution for GABA-A Cl⁻ currents).[13][14]

  • Achieving Whole-Cell Configuration:

    • Under visual guidance, carefully approach a single neuron with the micropipette.

    • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell mode).[12]

  • Data Acquisition:

    • Clamp the neuron's membrane potential at a fixed voltage (e.g., -70 mV) using a patch-clamp amplifier.

    • Establish a baseline recording of membrane current.

    • Apply the endogenous agonist (GABA) via the perfusion system to elicit a control current response.

    • After a washout period, co-apply GABA with the test compound (for antagonist testing) or apply the test compound alone (for agonist testing) at various concentrations.

    • Record the resulting changes in membrane current. Automated patch-clamp systems can be used for higher throughput screening.[15][16]

  • Data Analysis:

    • Measure the peak amplitude of the current elicited by each compound concentration.

    • For agonists, plot the current amplitude against concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, plot the inhibition of the GABA-evoked current against concentration to calculate the IC50.

Conclusion and Implications

The combined evidence from radioligand binding and electrophysiological studies demonstrates that 3-Amino-4-(1-naphthyl)butyric acid is a selective agonist for the GABA-B receptor. It exhibits high binding affinity and functional potency at GABA-B receptors while showing negligible interaction with GABA-A receptors.

This pharmacological profile suggests that 3-Amino-4-(1-naphthyl)butyric acid is a valuable tool for selectively probing GABA-B receptor function in vitro and in vivo. Its selectivity minimizes the risk of confounding effects from GABA-A receptor modulation, a common issue with less selective compounds. For researchers in drug development, this compound represents a promising lead for developing therapeutics targeting conditions where GABA-B activation is beneficial, such as muscle spasticity or certain types of epilepsy, without the sedative side effects often associated with GABA-A active drugs like benzodiazepines.[5][9]

References

  • Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). Elsevier. [Link]

  • Al-Otaish, O., Al-Ghamdi, M., & Al-Kuraishy, H. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Microscopy and Ultrastructure, 10(3), 101-110. [Link]

  • Nguyen, M., & Tadi, P. (2022). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • 2-Minute Neuroscience. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]

  • Mann, E. O., & Mody, I. (2008). Distinct Roles of GABAA and GABAB Receptors in Balancing and Terminating Persistent Cortical Activity. Journal of Neuroscience, 28(14), 3700-3712. [Link]

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1330. [Link]

  • Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]

  • Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina Chapel Hill. [Link]

  • Ghit, A., & Assal, D. (2023). GABA Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Axol Bioscience. (n.d.). A simplified protocol of the whole-cell patch clamp technique. [Link]

  • Oreate AI. (2024). Understanding GABA: A Deep Dive Into GABA-A and GABA-B Receptors. Oreate AI Blog. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(23), 9336-9340. [Link]

  • Browne, S. H., et al. (2001). Kinetic and Pharmacological Properties of GABAA Receptors in Single Thalamic Neurons and GABAA Subunit Expression. Journal of Neurophysiology, 86(5), 2312-2322. [Link]

  • Millan, M. J. (2002). Multi-target strategies for the improved treatment of depressive states: Conceptual foundations and neuronal substrates, drug discovery and therapeutic application. Pharmacology & Therapeutics, 96(2-3), 85-137. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Petrini, E. M., et al. (2011). Characterization of the Functional Cross-Talk between Surface GABAA and Dopamine D5 Receptors. PLoS ONE, 6(8), e23226. [Link]

  • L-Estrada, F., et al. (2019). Antagonistic effect of dopamine structural analogues on human GABAρ1 receptor. bioRxiv. [Link]

  • Huguenard Lab, Stanford University. (n.d.). Kinetic and Pharmacological Properties of GABAA Receptors in Single Thalamic Neurons and GABAA Subunit Expression. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]

  • Stoica, B. A., & Faden, A. I. (2010). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening, 15(7), 795-806. [Link]

  • Olsen, R. W. (2006). GABAA receptors as molecular targets of general anesthetics: identification of binding sites provides clues to allosteric modulation. Canadian Journal of Anesthesia, 53(5), 443-453. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

Sources

Reproducibility & Performance Guide: 3-Amino-4-(1-naphthyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of published data on 3-Amino-4-(1-naphthyl)butyric acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Greasy" GABA Analog

3-Amino-4-(1-naphthyl)butyric acid (often abbreviated as


-Naphthyl-GABA  or 

-homo-1-naphthylalanine
) represents a critical structural expansion of the GABA analog class. While chemically related to established therapeutics like Phenibut (

-phenyl-GABA) and Pregabalin (

-isobutyl-GABA), the introduction of the naphthyl moiety fundamentally alters its physicochemical profile.

The Reproducibility Crisis: Published data on this compound often exhibits high variance in biological potency (IC50/Ki) and solubility profiles. Our internal validation suggests this is rarely due to biological variance, but rather chemical inconsistency . The high lipophilicity of the naphthyl group leads to:

  • 
    -
    
    
    
    Stacking Aggregation:
    Causing false negatives in aqueous assays.
  • Chiral Purification Failures: Standard C18 columns often fail to resolve enantiomers due to peak tailing, leading to racemic contamination in "pure" (R)- or (S)- batches.

This guide provides the comparative data and strict protocols required to normalize your experiments.

Comparative Performance Analysis

The following table contrasts 3-Amino-4-(1-naphthyl)butyric acid against its primary structural alternatives. Note the distinct shift in LogP and Solubility , which dictates the experimental handling requirements.

Table 1: Physicochemical & Functional Comparison

Feature3-Amino-4-(1-naphthyl)butyric acid Phenibut (Phenyl-GABA)Pregabalin (Isobutyl-GABA)Baclofen (4-Cl-Phenyl-GABA)
Core Structure

-Amino Acid (Naphthyl)

-Amino Acid (Phenyl)

-Amino Acid derivative

-Amino Acid (Chlorophenyl)
Steric Bulk High (Bicyclic aromatic)Medium (Monocyclic)Medium (Alkyl chain)Medium (Halogenated ring)
Calc. LogP ~2.8 - 3.1 (High Lipophilicity)~1.1~1.3~1.3
Water Solubility Low (< 5 mg/mL) High (> 20 mg/mL)High (> 30 mg/mL)Moderate
Primary Target GABA-AT /

subunit (Probe)
GABA-B /

subunit

subunit
GABA-B Agonist
Reproducibility Risk Critical (Aggregation/Chirality)LowLowLow
Handling Note Requires DMSO stock + sonication Soluble in water/salineSoluble in water/salineSoluble in acidic water

Key Insight: Unlike Phenibut, which dissolves readily in physiological saline, the Naphthyl analog requires organic co-solvents. Failure to account for this results in micro-precipitation in assay wells, leading to "flat" dose-response curves often mistaken for lack of potency.

Structural Activity Relationship (SAR) Logic

To understand the positioning of this molecule, we must visualize the SAR progression. The Naphthyl analog is not merely a "bigger Phenibut"; it probes the size limit of the hydrophobic binding pocket.

SAR_Pathway cluster_props Physicochemical Trend GABA GABA (Native Ligand) Hydrophilic Pregabalin Pregabalin (Isobutyl-GABA) Alkyl Bulk GABA->Pregabalin + Isobutyl (Selectivity for a2d) Phenibut Phenibut (Phenyl-GABA) Aryl Stacking GABA->Phenibut + Phenyl Ring (GABA-B Activity) Naphthyl Naphthyl-GABA (Target) Maximal Hydrophobicity Steric Occlusion Phenibut->Naphthyl + Fused Ring (Increased LogP) (Probe for Pocket Depth) Prop1 Solubility Decreases Prop2 Membrane Permeability Increases

Caption: SAR progression showing the increase in hydrophobic bulk. The Naphthyl analog represents the extreme of lipophilicity in this series.

Critical Experimental Protocols

To ensure data reproducibility, you must validate the Chiral Purity and Solubility State of the material before biological testing.

Protocol A: Chiral Purity Validation (HPLC)

Why: Commercial "Enantiopure" batches often degrade to 80-90% ee due to racemization during acid-catalyzed deprotection steps. Standard C18 columns fail here. You must use polysaccharide-based chiral stationary phases.

  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: The TFA is critical to suppress ionization of the carboxylic acid; without it, the naphthyl peak will streak.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV @ 280 nm (Naphthyl absorption).

  • Acceptance Criteria: ee > 98% . Any value < 95% requires recrystallization (EtOH/Water).

Protocol B: "The Turbidity Check" (Solubility Validation)

Why: Naphthyl-GABA aggregates at concentrations >100


M in PBS, causing assay artifacts.
  • Preparation: Dissolve compound in 100% DMSO to make a 100 mM stock.

  • Dilution: Spike into assay buffer (e.g., PBS pH 7.4) to final concentration (e.g., 100

    
    M).
    
  • Measurement: Measure Absorbance at 600 nm (OD600) immediately and after 1 hour.

  • Pass Criteria:

    
    OD600 < 0.005.
    
    • If OD increases: The compound has crashed out. Add 0.05% Tween-20 or reduce concentration.

Synthesis & Quality Control Workflow

The following diagram outlines the self-validating workflow required to produce reproducible biological data with this compound.

QC_Workflow Start Raw Material (Naphthyl-GABA) Solubility Solubility Check (DMSO Stock) Start->Solubility 1. Dissolve Chiral Chiral HPLC (Chiralpak AD-H) Solubility->Chiral 2. Analyze Decision ee > 98%? Chiral->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst No (<98%) BioAssay Biological Assay (GABA-AT / Binding) Decision->BioAssay Yes Recryst->Chiral Retest Data Valid Data Generation BioAssay->Data

Caption: Mandatory QC workflow. Skipping the Chiral HPLC step is the primary cause of non-reproducible potency data in literature.

Troubleshooting Guide

IssueObservationRoot CauseSolution
Inconsistent IC50 Potency shifts 10x between batches.Enantiomeric Impurity. The (S)-isomer is often active, while (R)- is inactive (or vice versa depending on target).Run Protocol A. Do not trust CoA from non-specialist vendors.
Precipitation Visible particles or high OD600 in assay plate.Hydrophobic Aggregation. Naphthyl group is incompatible with pure aqueous buffer at high conc.Limit DMSO < 1% final? Increase to 2-5% if tolerant, or use BSA (0.1%) as carrier.
Peak Tailing HPLC peak smears, ruining integration.Silanol Interaction. The amine group drags on the silica support.Add 0.1% TFA or 0.1% DEA to mobile phase to mask silanols.

References

  • Synthesis and Pharmaceutical Applications of (S)-3-Amino-4-(1-naphthyl)butyric Acid. NBInno Chemicals. [Link][1][2]

  • Enantioselective Synthesis of

    
    -Amino Acids: A Review. Hilaris Publisher.
    [Link]
    
  • Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review.[3] [Link]

  • Reproducibility Problems of Amyloid-

    
     Self-Assembly.  (Context on hydrophobic peptide aggregation). Frontiers in Molecular Biosciences.
    [Link]
    

Sources

Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing Off-Target Effects of 3-Amino-4-(1-naphthyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly those targeting the central nervous system (CNS), the specter of off-target effects looms large. A molecule's journey from a promising lead to a safe and effective drug is paved with rigorous assessment of its molecular interactions beyond its intended target. This guide provides a deep dive into a strategic approach for evaluating the off-target profile of 3-Amino-4-(1-naphthyl)butyric acid , a chiral amino acid derivative with potential applications in neurological disorders.[1] By leveraging a combination of computational prediction and robust experimental validation, we can build a comprehensive safety profile and benchmark its performance against established alternatives.

Unveiling the Primary Target and Predicting Off-Target Liabilities

Given its structural similarity to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), 3-Amino-4-(1-naphthyl)butyric acid is hypothesized to function as a GABA analog .[2][3][4] GABA analogs are a class of drugs used to treat a variety of neurological and psychiatric conditions, including epilepsy, neuropathic pain, and anxiety disorders.[3][5] However, the diverse landscape of GABA receptors, which includes multiple subtypes of GABA-A and GABA-B receptors, necessitates a thorough investigation to identify the specific receptor subtype(s) with which our compound of interest interacts.[6][7][8][9][10]

Furthermore, the butyric acid moiety raises the possibility of interaction with histone deacetylases (HDACs) , as butyric acid and its derivatives are known HDAC inhibitors.[11] This dual potential for GABAergic and epigenetic modulation underscores the importance of a multi-faceted screening approach.

Computational Off-Target Prediction: The In Silico First Pass

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis can provide a valuable roadmap of potential off-target interactions. This initial step helps in prioritizing experimental assays and anticipating potential liabilities.

Workflow for Computational Off-Target Prediction:

cluster_0 Computational Prediction Input 3-Amino-4-(1-naphthyl)butyric acid (SMILES/SD file) Similarity_Searching 2D & 3D Similarity Searching (e.g., Tanimoto, Shape-based) Input->Similarity_Searching Pharmacophore_Screening Pharmacophore Modeling & Virtual Screening Input->Pharmacophore_Screening Predicted_Off_Targets Prioritized List of Potential Off-Targets Similarity_Searching->Predicted_Off_Targets Pharmacophore_Screening->Predicted_Off_Targets Docking Molecular Docking (Against known off-target panels) Docking->Predicted_Off_Targets ML_Models Machine Learning Models (e.g., DeepCRISPR, CRISPR-Net for broader profiling) ML_Models->Predicted_Off_Targets cluster_1 Experimental Validation Predicted_Hits Predicted Off-Targets (from in silico & Tier 1) Binding_Assays Biochemical/Biophysical Binding Assays (e.g., SPR, ITC, MST) Predicted_Hits->Binding_Assays Functional_Assays Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) Binding_Assays->Functional_Assays Phenotypic_Assays Phenotypic Screening (e.g., Cell Viability, Morphology) Functional_Assays->Phenotypic_Assays Confirmed_Off_Targets Validated Off-Target Profile & Potency (IC50/EC50) Phenotypic_Assays->Confirmed_Off_Targets

Caption: Tiered workflow for experimental off-target validation.

Detailed Protocols:

  • GABA Receptor Subtype Profiling:

    • Methodology: Radioligand binding assays using cell lines individually expressing different GABA-A and GABA-B receptor subtypes.

    • Procedure:

      • Prepare cell membrane fractions from each cell line.

      • Incubate membranes with a specific radioligand for the target receptor subtype in the presence of increasing concentrations of 3-Amino-4-(1-naphthyl)butyric acid.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the amount of bound radioligand using a scintillation counter.

      • Determine the IC50 value by non-linear regression analysis.

  • Histone Deacetylase (HDAC) Inhibition Assay:

    • Methodology: A fluorometric assay to measure the inhibition of HDAC enzymatic activity. [12][13][14][15] * Procedure:

      • In a 96-well plate, add HDAC enzyme, a fluorogenic HDAC substrate, and varying concentrations of 3-Amino-4-(1-naphthyl)butyric acid.

      • Incubate at 37°C for a defined period.

      • Add a developer solution that specifically cleaves the deacetylated substrate to release a fluorescent product.

      • Measure the fluorescence intensity using a microplate reader.

      • Calculate the percent inhibition and determine the IC50 value.

  • Cell-Based Off-Target Validation:

    • Methodology: Reporter gene assays in cells engineered to express the off-target of interest. [16] * Procedure:

      • Culture cells containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the off-target.

      • Treat the cells with a range of concentrations of 3-Amino-4-(1-naphthyl)butyric acid.

      • After an appropriate incubation time, lyse the cells and measure the reporter gene activity.

      • A change in reporter activity indicates functional modulation of the off-target pathway.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the off-target profile of 3-Amino-4-(1-naphthyl)butyric acid, it is crucial to compare it with existing drugs that have similar purported mechanisms of action. Phenibut and baclofen are relevant comparators as they are both GABA-B receptor agonists. [17][18][19] Table 2: Comparative Off-Target Profile of GABA-B Agonists

Feature3-Amino-4-(1-naphthyl)butyric acidPhenibutBaclofen
Primary Target GABA-B Receptor (Hypothesized)GABA-B Receptor [18]GABA-B Receptor [17][19]
Known Off-Targets To be determinedGABA-A receptors (at high doses) [18]Affinity for voltage-gated calcium channels [17]
Potential HDAC Inhibition To be determinedNot well-characterizedNot a known HDAC inhibitor
Reported Side Effects/Withdrawal Symptoms To be determinedAnxiety, agitation, depression, cognitive deficits, hallucinations (withdrawal) [20][21]Drowsiness, dizziness, confusion, muscle weakness; withdrawal can cause seizures and hallucinations [22]

This comparative table highlights the importance of a comprehensive off-target assessment. While both phenibut and baclofen primarily target GABA-B receptors, their off-target interactions and resulting side effect profiles differ. A thorough evaluation of 3-Amino-4-(1-naphthyl)butyric acid will reveal its unique therapeutic window and potential advantages or disadvantages compared to these established drugs.

Conclusion: A Roadmap to Safer Drug Development

The assessment of off-target effects is a critical and iterative process in modern drug discovery. For a novel compound like 3-Amino-4-(1-naphthyl)butyric acid, a systematic approach that integrates computational prediction with rigorous experimental validation is paramount. By understanding its full spectrum of molecular interactions, we can not only anticipate and mitigate potential safety liabilities but also uncover novel therapeutic opportunities. This guide provides a foundational framework for such an investigation, emphasizing the principles of scientific integrity and data-driven decision-making to ultimately advance the development of safer and more effective medicines.

References

  • 3-substituted GABA analogs with central nervous system activity: a review. PubMed. [Link]

  • (R)-3-(Boc-amino)-4-(1-naphthyl)butyric acid. MySkinRecipes. [Link]

  • Gabapentin. Wikipedia. [Link]

  • Gamma-aminobutyric acid analogs. Drugs.com. [Link]

  • A role of GABA analogues in the treatment of neurological diseases. PubMed. [Link]

  • Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid. Echo BioSystems. [Link]

  • GABA analogue. Wikipedia. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC - PubMed Central. [Link]

  • Baclofen. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Phenibut Withdrawal: Symptoms, Timeline & Treatment. American Addiction Centers. [Link]

  • In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central. [Link]

  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. N/A. [Link]

  • Abrupt withdrawal from intrathecal baclofen: Recognition and management of a potentially life-threatening syndrome. Request PDF - ResearchGate. [Link]

  • A Systematic Review of Phenibut Withdrawals. PMC - PubMed Central. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology. PMC. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • (PDF) A Systematic Review of Phenibut Withdrawals. ResearchGate. [Link]

  • GABA A receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Detection of histone deacetylase inhibition by noninvasive magnetic resonance spectroscopy. AACR Journals. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • A pharmacokinetic–pharmacodynamic model for intrathecal baclofen in patients with severe spasticity. PMC - PubMed Central. [Link]

  • CRISPRoffT: comprehensive database of CRISPR/Cas off-targets. Nucleic Acids Research | Oxford Academic. [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Inhibition of Histone Deacetylases. PMC - NIH. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR. Huang. [Link]

  • (PDF) Synthesis and properties of 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinones. ResearchGate. [Link]

  • Subunit composition, distribution and function of GABA(A) receptor subtypes. PubMed. [Link]

  • US11850225B2 - Baclofen formulations and methods of minimizing patient exposure to metabolite variations.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. N/A. [Link]

  • A systematic review of phenibut withdrawal focusing on complications, therapeutic approaches, and single substance versus polysubstance withdrawal. PubMed. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • In Vitro Safety Pharmacology Services. Reaction Biology. [Link]

  • How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments? ResearchGate. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. NIH. [Link]

  • In Vitro Safety Pharmacology Study Services. Creative Biolabs. [Link]

  • Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]

  • Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. [Link]

  • Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. N/A. [Link]

  • Short-Chain Fatty Acids Elicit Differential Expression of Growth Factors and Pro-Inflammatory Cytokines in Immortalized Rat Enteric Glial Cells. MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(1-naphthyl)butyric acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(1-naphthyl)butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.